In drug development, ethyl linoleate's primary role is as a key component in advanced lipid-based drug delivery systems to improve oral bioavailability [1].
A 2010 study developed a SMEDDS for silymarin, a poorly water-soluble drug. The formulation significantly enhanced the drug's release rate and oral absorption [2].
This diagram illustrates the working mechanism of an this compound-based SMEDDS:
SMEDDS transforms into a nanoemulsion in the GI tract, enhancing drug absorption.
For research and development use, the following specifications and handling guidelines are essential.
| Parameter | Unit | Specification / Value |
|---|---|---|
| Acid Value | mg KOH/g | Max 2.0 [3] |
| Peroxide Value | meq/kg | Max 10.0 [3] |
| Moisture | % | Max 0.25 [3] |
| Ethyl Oleate | % | Max 1.0 [3] |
| α-Ethyl Linolenate | % | Max 1.0 [3] |
| Boiling Point | °C | 224 °C / 17 mmHg [4] |
| Density | g/mL | 0.876 (at 25°C) [4] |
| Flash Point | °C | 110 [4] |
| Storage | - | Tightly closed in a cool, dry place [3] |
This compound is a valuable tool for formulating poorly soluble drugs. Its established role in SMEDDS offers a proven pathway to enhance therapeutic performance [2].
The most detailed NMR information comes from a protocol for the closely related compound, methyl linoleate [1]. The structure is identical except for the alcohol portion of the ester (methyl instead of ethyl), so the chemical shifts for the fatty acid chain are directly comparable. The data is assumed to be for a CDCl₃ solution [1].
You can use the following table to anticipate the key signals in an this compound spectrum. For the ethyl ester group, the quartet and triplet typically appear around 4.05 ppm and 1.20 ppm, respectively.
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH=CH- (of diene) | 5.31 - 5.37 | Multiplet | 4H |
| -O-CH₂-CH₃ | ~4.05 | Quartet | 2H |
| -CH₂- (between double bonds, C-11) | 2.75 | Triplet | 2H |
| -CH₂- (α to carbonyl, C-2) | 2.29 | Triplet | 2H |
| -CH₂- (allylic, C-8 & C-14) | 2.00 - 2.05 | Multiplet | 4H |
| -CH₂- (β to carbonyl, C-3) | 1.58 - 1.60 | Multiplet | 2H |
| -CH₂- (methylene chain) | 1.24 - 1.34 | Multiplet | 14H |
| -O-CH₂-CH₃ | ~1.20 | Triplet | 3H |
| -CH₃ (terminal) | 0.87 | Triplet | 3H |
The following workflow outlines the standard procedure for preparing and analyzing an this compound sample by NMR spectroscopy, based on common laboratory practices.
For advanced, quantitative analysis of oxidation processes in this compound, 13C NMR with isotope labeling is a powerful technique [2] [3]. One research study used uniformly labeled 13C18-Ethyl Linoleate to monitor the individual evolution of hydroperoxides and peroxy crosslinks during metal-catalyzed oxidation [3]. This method significantly enhances the intensity of 13C NMR signals, allowing for clearer identification and more accurate quantification of reaction intermediates and products compared to conventional NMR methods [3].
This compound (CAS: 544-35-4) is an unsaturated fatty acid ethyl ester derived from the formal condensation of the carboxyl group of linoleic acid with the hydroxyl group of ethanol. With the EINECS number 208-868-4, this compound has gained significant importance in pharmaceutical research and cosmetic science due to its enhanced bioavailability and stability compared to its parent fatty acid. This compound represents a strategic molecular modification of the essential omega-6 fatty acid linoleic acid, resulting in improved penetration through biological barriers including the stratum corneum, which is the rate-limiting barrier in epidermal absorption of active compounds [1] [2].
The historical context of this compound is rooted in traditional medicine, where linoleic acid-rich plant oils from sunflower, safflower, and evening primrose have been used for centuries for skin conditions and wound healing. The development of this compound as a distinct compound bridges the wisdom of traditional herbalism with contemporary scientific advancement, creating a molecule with optimized physicochemical properties for modern therapeutic and cosmetic applications [2]. Currently, this compound is recognized for its diverse biological activities, including anti-melanogenic properties, anti-inflammatory effects, and clinical efficacy as an anti-acne agent, making it a compound of significant interest for researchers and drug development professionals [1].
This compound possesses a systematic chemical structure characterized by an 18-carbon chain with two cis-double bonds at positions 9 and 12, coupled with an ethyl ester functional group. The molecular formula is C₂₀H₃₆O₂, yielding a molecular weight of 308.50 g/mol [3] [4]. The compound is systematically named as ethyl (9Z,12Z)-octadeca-9,12-dienoate, reflecting the specific stereochemistry of the double bonds. This polyunsaturated structure is fundamental to its biological activity and chemical reactivity, particularly in oxidation processes and interactions with cellular membranes [3].
The compound exists as a pale yellow liquid at room temperature with a characteristic fatty odor. It is classified as a fatty acid alkyl ester and finds applications primarily in the vitamin and pharmaceutical industries. Its lipid-soluble nature enables superior penetration through biological barriers compared to water-soluble compounds, making it particularly valuable in topical formulations designed to target dermal and epidermal structures [3] [1].
Table 1: Fundamental physical properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 308.50 g/mol | - | [3] |
| Density | 0.876 g/mL | 25°C | [3] |
| Boiling Point | 224°C | 17 mm Hg | [3] |
| Melting Point | <25°C | - | [3] |
| Flash Point | 110°C | - | [3] |
| Refractive Index | n²⁰/D 1.455 | 20°C | [3] |
| Purity | ≥97% | - | [3] |
Table 2: Spectral properties and stability parameters
| Parameter | Specification | Conditions | Reference |
|---|---|---|---|
| Storage Conditions | Refrigerator 2-8°C | - | [3] |
| Stability | Stable under normal temperature and pressure | - | [3] |
| XLogP3-AA | 7.30 (estimated) | - | [4] |
| Beilstein Number | 1727827 | - | [4] |
| MDL Number | MFCD00009535 | - | [4] |
The relatively high estimated partition coefficient (XLogP3-AA: 7.30) indicates strong lipophilicity, which correlates with the compound's ability to penetrate lipid-rich biological membranes and accumulate in hydrophobic cellular compartments [4]. The refractive index of 1.455 at 20°C provides a useful parameter for identification and quality control during synthesis and purification processes. The specified storage condition of 2-8°C reflects the compound's susceptibility to degradation at elevated temperatures, likely due to oxidation of the unsaturated bonds [3].
The composite solid superacid catalysis method represents an advanced industrial approach for this compound synthesis. This innovative technique utilizes TiO₂/SO₄²⁻ and TiO₂-SiO₂/SO₄²⁻ composite solid superacid catalysts to facilitate the esterification reaction between linoleic acid and ethanol. These catalysts offer significant advantages over traditional liquid acid catalysts, including reduced equipment corrosion, elimination of acidic wastewater, and reusability of the catalyst system [5].
The typical reaction conditions involve a molar ratio of linoleic acid to ethanol ranging from 1:1 to 1:4, with catalyst loading at 0.5-3.0% of the total raw material mass. The reaction proceeds at temperatures between 70-90°C for 2-4 hours under reflux conditions with continuous stirring. The composite solid superacid system achieves remarkably high conversion rates of linoleic acid, typically exceeding 95%, making it particularly suitable for industrial-scale production [5]. The mechanism involves the activation of the carbonyl group through coordination with strong acid sites on the catalyst surface, facilitating nucleophilic attack by ethanol and subsequent water elimination.
A novel ionic liquid microemulsion approach has been developed that offers exceptional efficiency under mild conditions. This method employs 1-hexyl-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) as both catalyst and surfactant in a microemulsion system with cyclohexane as the continuous phase and TX-100 as a co-surfactant [6].
Table 3: Ionic liquid microemulsion synthesis parameters
| Parameter | Specification | Notes |
|---|---|---|
| Ionic Liquid | [Hmim]HSO₄ (4 parts by weight) | Catalyst and surfactant |
| Co-surfactant | TX-100 (24 parts by weight) | Conventional surfactant |
| Continuous Phase | Cyclohexane (5 parts by weight) | - |
| Linoleic Acid | 5.6112 g | Reactant |
| Ethanol | 5.5653 g | Reactant |
| Reaction Temperature | 40°C | Mild conditions |
| Reaction Time | 8 hours | - |
| Stirring Speed | 700 rpm | For emulsion formation |
| Yield | 91.07% | - |
The microemulsion system significantly increases the contact area between the catalyst and reactants, while the ionic liquid simultaneously catalyzes the reaction and forms hydrogen bonds with water produced during esterification. This unique mechanism shifts the reaction equilibrium toward product formation by effectively removing water from the reaction sphere. The process occurs at a mild temperature of 40°C, contributing to energy efficiency and minimizing thermal degradation of the unsaturated system [6]. After reaction completion, the product is isolated via rotary evaporation at 50°C for one hour, yielding high-purity this compound with minimal downstream processing requirements.
The classical debromination method provides a laboratory-scale approach to obtaining high-purity this compound, particularly suitable for research applications where isomeric purity is paramount. This multi-step procedure begins with the extraction of fatty acids from linoleic acid-rich oils such as sunflower seed oil (containing approximately 60% linoleic acid) through saponification with potassium hydroxide in glycerin at 120-140°C, followed by acid liberation using sulfuric acid [7].
The key purification step involves bromination at 0-10°C in petroleum ether, yielding tetrabromostearic acid which selectively precipitates from solution. The bromination employs 30.7 ml (90 g, 0.56 mole) of bromine added over approximately 20 minutes while maintaining temperature between 10-15°C. The collected tetrabromide is then subjected to debromination with zinc in absolute ethanol, initiating an exothermic reaction that requires temperature moderation. Subsequent esterification with ethanolic HCl and distillation under reduced pressure (boiling point 175°C/2.5 mm Hg, 193°C/6 mm Hg) yields pure this compound characterized by an iodine value of 162.3-162.5 (Wijs method) and specific gravity of 0.8846 at 15.5°C [7].
This compound demonstrates significant anti-pigmentary activity through modulation of the melanogenic pathway in melanocytes. Research using B16F10 murine melanoma cells has revealed that this compound substantially inhibits both melanin content and intracellular tyrosinase activity in α-melanocyte-stimulating hormone (α-MSH)-induced cells, with an IC₅₀ value in the micromolar range. Interestingly, the compound does not directly inhibit mushroom tyrosinase activity, suggesting its mechanism involves regulation of cellular signaling pathways rather than direct enzyme inhibition [1].
At the molecular level, this compound downregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis, and its downstream targets including tyrosinase and tyrosinase-related protein 1 (TRP-1). This regulation occurs through suppression of the Akt/GSK3β/β-catenin signaling pathway, as evidenced by reduced phosphorylation of Akt and GSK3β and decreased β-catenin levels. As β-catenin is a key transcriptional co-activator for MITF expression, its reduction leads to diminished MITF promoter activity and consequent downregulation of melanogenic enzymes [1].
Diagram 1: Molecular mechanism of this compound-mediated inhibition of melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This compound (red) suppresses phosphorylation of Akt and GSK3β, leading to reduced β-catenin levels and subsequent downregulation of MITF and melanogenic enzymes.
The suppression of melanogenesis occurs without significant cytotoxicity at effective concentrations, as demonstrated by MTT assays showing maintained cell viability in B16F10 murine melanoma cells and human dermal fibroblasts treated with this compound. This favorable safety profile positions this compound as a promising alternative to conventional depigmenting agents such as hydroquinone, kojic acid, and arbutin, which are associated with potential side effects including skin irritation, carcinogenicity, and genotoxicity [1].
Beyond its melanogenesis-inhibiting properties, this compound exhibits notable anti-inflammatory and antibacterial activities that contribute to its therapeutic potential. Clinically, it has been proven effective as an anti-acne agent, likely through a combination of antimicrobial action against Cutibacterium acnes and anti-inflammatory effects on associated skin lesions [1]. The compound also demonstrates wound healing acceleration properties, possibly mediated through modulation of inflammatory cytokines and promotion of tissue remodeling [1] [2].
In the context of cardiovascular health, preliminary research suggests this compound may influence lipid metabolism regulation, potentially contributing to the management of hyperlipidemia and atherosclerosis risk. However, comprehensive clinical studies in humans remain limited, and further investigation is needed to fully validate its efficacy and safety in nutritional and pharmaceutical applications [2]. The historical use of linoleic acid-rich oils in traditional medicine for skin conditions and general wellness supports the potential therapeutic value of this compound, though more rigorous clinical trials are warranted to establish evidence-based applications [2].
Gas chromatography (GC) represents the primary analytical method for quantifying this compound and assessing its purity in synthetic products and formulated preparations. The analysis typically employs non-polar or moderately polar capillary columns (e.g., DB-5, HP-5, or equivalent) with flame ionization detection (FID). The sample preparation involves dissolution in appropriate solvents such as hexane or chloroform, with injection volumes of 1-2 µL and split ratios adjusted according to concentration [6] [7].
The temperature program generally initiates at 150-180°C with a hold time of 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes to ensure elution of higher molecular weight contaminants. The carrier gas (helium or hydrogen) flow rates typically range from 1.0-2.0 mL/min. Under these conditions, this compound displays a characteristic retention time that can be confirmed by comparison with authentic standards. For complex mixtures, gas chromatography-mass spectrometry (GC-MS) provides definitive identification through characteristic fragmentation patterns including m/z 67, 81, 95, 150, 262, and 308 (molecular ion) [6] [4].
Nuclear Magnetic Resonance (NMR) spectroscopy offers comprehensive structural elucidation of this compound, with both ¹H and ¹³C NMR providing distinctive spectral fingerprints. The ¹H NMR spectrum (CDCl₃, 400 MHz) exhibits characteristic signals including: δ 0.89 (t, 3H, terminal CH₃), δ 1.26 (broad m, 20H, methylene envelope), δ 1.61 (quin, 2H, -OCOCH₂CH₂-), δ 2.05 (m, 4H, -CH₂-CH=CH-), δ 2.76 (t, 2H, -CH=CH-CH₂-CH=CH-), δ 4.12 (q, 2H, -OCH₂CH₃), δ 5.34 (m, 4H, -CH=CH-) [4].
The ¹³C NMR spectrum (CDCl₃, 100 MHz) displays key resonances at: δ 14.3 (terminal CH₃), δ 22.7-34.2 (methylene carbons), δ 60.1 (-OCH₂CH₃), δ 128.0-130.2 (olefinic carbons), and δ 174.3 (carbonyl carbon). Additional confirmation can be obtained through Fourier-Transform Infrared (FTIR) spectroscopy, with characteristic absorptions at approximately 3010 cm⁻¹ (=C-H stretch), 2925 and 2855 cm⁻¹ (C-H stretch), 1742 cm⁻¹ (ester C=O stretch), 1175 cm⁻¹ (C-O stretch), and 720 cm⁻¹ (=C-H bend) [4]. The refractive index of 1.455 at 20°C provides a rapid quality control parameter for purity assessment during production [3].
The anti-melanogenic activity of this compound can be evaluated using B16F10 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The following protocol details the methodology for assessing effects on melanin content and tyrosinase activity [1]:
For industrial-scale production of this compound via the composite solid superacid catalysis method, the following optimized protocol is recommended [5]:
This compound's diverse biological activities support its application in multiple formulation types. In cosmetic products, it functions as both an active ingredient and penetration enhancer, particularly in skin brightening formulations targeting hyperpigmentation disorders such as melasma, freckles, and post-inflammatory hyperpigmentation. Recommended usage concentrations typically range from 0.1% to 1.0% in serums, creams, and lotions [1]. The compound's lipid-soluble character enables efficient penetration through the stratum corneum, facilitating delivery to melanocytes in the basal layer of the epidermis [1] [2].
In pharmaceutical applications, this compound shows promise as a therapeutic agent for acne vulgaris through its demonstrated antibacterial and anti-inflammatory properties. Clinical studies have confirmed its efficacy as an anti-acne agent when formulated in topical preparations at concentrations of 0.5-2.0% [1]. Additionally, ongoing research explores its potential in wound healing formulations, where it may accelerate tissue repair through modulation of inflammatory mediators and promotion of re-epithelialization [2]. The compound's potential cardiovascular benefits, including possible effects on lipid metabolism, suggest future applications in oral formulations, though further clinical validation is required [2].
This compound (EINECS 208-868-4) represents a versatile bioactive compound with well-established synthesis protocols and promising biological activities. The development of efficient catalytic systems, particularly composite solid superacids and ionic liquid microemulsions, enables high-yield production under environmentally favorable conditions. The compound's mechanism of melanogenesis inhibition through the Akt/GSK3β/β-catenin pathway provides a scientific foundation for its application in dermatological and cosmetic formulations targeting hyperpigmentation disorders [1].
Fetal Alcohol Spectrum Disorder (FASD) represents a major public health concern as the most common preventable cause of mental impairment and developmental disabilities worldwide. The global prevalence of FASD is approximately 7.7 per 1,000 population, with developed regions such as Europe reporting rates as high as 19.8 per 1,000 [1]. Prenatal alcohol exposure (PAE) can result in a spectrum of abnormalities including morphological changes, cognitive impairment, behavioral deficits, and neurological developmental disorders that persist throughout life [1]. The adverse effects of alcohol on the developing fetus are now recognized as a serious global public health problem, with maternal alcohol consumption during pregnancy causing direct, lasting, multisystemic, and often irreversible damage to the embryo [1].
Identification of prenatal alcohol exposure remains challenging due to reliance on maternal self-report, which is often inaccurate due to guilt, shame, and fear of legal consequences or custody loss. Studies demonstrate that maternal self-reports of heavy alcohol use during pregnancy are tenfold lower than rates detected through biological markers [2]. This underreporting creates a critical need for objective biomarkers that can accurately identify in utero alcohol exposure. Meconium analysis for fatty acid ethyl esters (FAEEs), particularly ethyl linoleate, has emerged as a validated methodological approach for identifying heavy prenatal ethanol exposure, especially during the second and third trimesters when meconium begins to form [3] [2].
Table 1: Epidemiological Data on Prenatal Alcohol Exposure and FASD Prevalence
| Population/Region | Prevalence Rate | Measurement Method | Reference |
|---|---|---|---|
| Global FASD | 7.7 per 1,000 | Systematic review | [1] |
| Europe FASD | 19.8 per 1,000 | Regional analysis | [1] |
| Canadian PAE | 1.16-2.40% | Meconium FAEE analysis | [2] |
| Italian PAE | 7.9% (overall) | Meconium FAEE/EtG analysis | [4] |
| Rome, Italy PAE | 29.4% | Meconium FAEE/EtG analysis | [4] |
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed through the enzyme-mediated esterification of ethanol with free fatty acids or fatty acyl-CoA molecules [3]. This biochemical pathway occurs in virtually all tissues, with significant activity in the placenta and fetal compartments [3]. The formation of FAEEs is catalyzed by several enzymes, including FAEE synthase and carboxyl ester lipase, which facilitate the conjugation of ethanol with endogenous fatty acids derived from triglycerides, lipoproteins, and phospholipids [3]. Following formation, FAEEs are incorporated into meconium through various physiological processes, including biliary excretion and intestinal secretion, where they accumulate throughout the second and third trimesters of pregnancy [2].
The chemical structure of this compound consists of a linoleic acid backbone (an 18-carbon polyunsaturated fatty acid with two double bonds) esterified to an ethanol molecule. This specific FAEE has demonstrated particular significance in meconium analysis due to its metabolic stability and reliable detection in exposed neonates. This compound is one of approximately 15-20 different FAEEs that can be detected in biological specimens, but it is consistently identified as one of the predominant esters in meconium samples from alcohol-exposed neonates [3].
This compound has emerged as a particularly valuable component within the FAEE biomarker panel for several reasons. First, it demonstrates excellent analytical sensitivity in chromatographic methods due to its chemical properties. Second, research has shown that this compound levels increase significantly in meconium samples supplemented in vitro with ethanol, demonstrating its direct relationship to alcohol exposure [3]. Third, when combined with other FAEEs (typically ethyl palmitate, ethyl oleate, and ethyl stearate), this compound contributes to a composite biomarker profile that substantially improves the accuracy of prenatal alcohol exposure detection [2].
The metabolic pathway of this compound formation and detection can be visualized as follows:
Meconium collection requires careful attention to timing and technique to ensure analytical integrity. Meconium should be collected from the first neonatal stools within 24 hours postpartum whenever possible, as samples collected beyond 24-48 hours may represent transitional stools with increased risk of false-positive results [2]. Research indicates that false-positive rates increase significantly with collection time, reaching approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [2]. The collection procedure involves:
Storage and transportation conditions critically impact FAEE stability. Samples should be maintained continuously frozen during storage and transport, with freeze-thaw cycles strictly avoided. Long-term storage at -80°C is recommended for research or archived samples, with stability demonstrated for at least 12 months under these conditions [2].
The headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME GC-MS) represents the current gold standard method for this compound quantification in meconium [2]. The detailed protocol encompasses the following steps:
Table 2: Instrumental Parameters for HS-SPME GC-MS Analysis of this compound
| Parameter | Specification | Notes |
|---|---|---|
| GC Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | Low-polarity stationary phase |
| Injection | Splitless mode, 250°C | |
| Oven Program | 60°C (1 min), 20°C/min to 200°C, 5°C/min to 280°C (5 min) | Optimal separation |
| Carrier Gas | Helium, 1.0 mL/min constant flow | |
| MS Transfer Line | 280°C | |
| Ion Source | Electron impact (70 eV), 230°C | |
| Detection | Selected ion monitoring (SIM) | |
| Characteristic Ions | This compound: 91, 145, 262, 294 | Quantitative ion: 262 |
The complete analytical workflow from sample collection to data interpretation is illustrated below:
The established clinical cutoff for total FAEEs in meconium is 2 nmol/g (approximately 600 ng/g), which was determined through large clinical studies involving abstinent populations [2]. This threshold represents the highest level measured in meconium of neonates born to abstinent mothers, with any value exceeding this level indicating heavy prenatal alcohol exposure [2]. When interpreting results, it is essential to consider:
Robust quality control is essential for reliable meconium FAEE analysis. Each analytical batch should include:
Acceptance criteria typically include calibration curves with correlation coefficients (r²) ≥0.99, QC samples within 15% of target values, and retention time stability within 0.1 minute across the batch [5].
Table 3: Analytical Performance Characteristics for this compound in Meconium
| Performance Parameter | Target Specification | Typical Performance |
|---|---|---|
| Limit of Detection (LOD) | < 0.005 nmol/g | 0.002 nmol/g |
| Limit of Quantification (LOQ) | < 0.015 nmol/g | 0.006 nmol/g |
| Inter-day Precision (CV%) | < 15% | 6.51% (low QC), 5.41% (high QC) |
| Intra-day Precision (CV%) | < 10% | 6.45% (low QC), 5.16% (high QC) |
| Recovery Efficiency | > 85% | 90-95% |
| Linearity Range | 0.015-10 µg/mL | r² > 0.995 |
The implementation of This compound meconium analysis extends beyond simple exposure detection, with growing applications in clinical research, epidemiological studies, and early intervention programs. Large-scale studies utilizing this methodology have revealed substantial geographical variations in prenatal alcohol exposure patterns, with prevalence rates ranging from 0% in some Italian cities to 29.4% in others [4]. Such data provides crucial information for targeted public health interventions and resource allocation.
Emerging research directions include the combination of FAEE analysis with other biomarkers such as ethyl glucuronide (EtG) to improve detection sensitivity and specificity [3]. Additionally, investigations into the relationship between specific FAEE profiles and the risk of particular FASD phenotypes may enable early identification of high-risk neonates before clinical symptoms manifest. Recent placental transcriptome studies have revealed that prenatal alcohol exposure is associated with significant changes in gene co-expression networks related to erythropoiesis and angiogenesis, suggesting potential connections between this compound levels and specific molecular pathways affected by alcohol teratogenicity [6].
Clinical implementation of meconium FAEE screening faces several challenges, including ethical considerations regarding mandatory screening, the need for appropriate counseling resources for positive cases, and legal implications of identified prenatal substance exposure. Nevertheless, when implemented as part of comprehensive care protocols, meconium this compound analysis provides a powerful tool for identifying at-risk infants who may benefit from early intervention services and developmental monitoring, potentially mitigating the secondary disabilities associated with FASD [2].
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites formed when ethanol conjugates with free fatty acids, catalyzed by enzymes such as FAEE synthase and acyl-coenzyme A:ethanol O-acyltransferase [1]. These metabolites accumulate in meconium—the first stool of newborns—which begins forming around the 12th to 20th week of gestation and serves as a cumulative matrix for tracking in utero exposures [2] [3]. Analysis of FAEEs in meconium provides a valuable objective biomarker for identifying prenatal alcohol exposure (PAE), addressing limitations of maternal self-reporting and enabling early intervention for at-risk infants [4] [5].
Accurate measurement of FAEEs requires sensitive and specific methodologies. The primary techniques involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Below are detailed protocols for two established approaches.
This protocol is adapted from methods used in clinical research for quantitative FAEE analysis in meconium [2] [1].
Sample Preparation:
Instrumental Analysis:
Method Validation:
This protocol is suited for high-throughput analysis and simultaneous quantification of multiple FAEEs and other alcohol metabolites [3].
Sample Preparation:
Instrumental Analysis:
The tables below summarize the primary FAEE species analyzed and the performance characteristics of different analytical methods.
Table 1: Key Fatty Acid Ethyl Ester (FAEE) Species in Meconium Analysis
| FAEE Species | Abbreviation | Significance/Biological Relevance |
|---|---|---|
| Ethyl Linoleate | E18:2 | Consistently identified as a top predictor for PAE; high specificity [4] [2]. |
| Ethyl Palmitate | E16:0 | Correlated with adverse fetal outcomes (e.g., reduced body/brain weight) [1]. |
| Ethyl Oleate | E18:1 | Useful for distinguishing heavy drinking levels [4] [3]. |
| Ethyl Stearate | E18:0 | Commonly quantified; found in exposed infants [1]. |
| Ethyl Arachidonate | E20:4 | Potential biomarker for fetal alcohol effects on brain development [2]. |
| Ethyl Docosahexaenoate | E22:6 | Potential biomarker for fetal alcohol effects on brain development [2] |
Table 2: Analytical Method Performance Comparison
| Parameter | GC-MS Method [2] | LC-MS/MS Method [3] |
|---|---|---|
| Sample Amount | 0.5 g | 0.1 g |
| Key Internal Standard | Ethyl Heptadecanoate | Ethyl Heptadecanoate |
| Extraction | Liquid-Liquid + SPE | Solid-Phase Extraction (SPE) |
| LOD/LOQ | LODs: 0.05 - 1.0 μg/g | LOQs: 25 - 50 ng/g |
| Precision (CV) | Intra-assay: ≤ 4.6% Inter-assay: ≤ 12.1% | Intra-subject variability: 0.7 - 17.6% |
Establishing a clear link between meconium FAEE levels and maternal drinking is crucial for clinical application.
The following diagram illustrates the complete pathway from sample collection to data interpretation, integrating the protocols described above.
The protocols detailed herein provide a robust framework for detecting FAEEs in meconium, offering researchers and clinicians a critical tool for objective identification of prenatal alcohol exposure. The consistent association between specific FAEEs—particularly this compound and ethyl palmitate—and both maternal drinking patterns and neonatal growth outcomes solidifies their utility as biomarkers. Adherence to standardized collection, processing, and analytical procedures is paramount for generating reliable, reproducible data that can guide early intervention strategies for affected infants.
Prenatal alcohol exposure remains a significant public health concern due to its potential to cause Fetal Alcohol Spectrum Disorders (FASD), which encompass a range of physical, behavioral, and cognitive abnormalities in affected children. Accurate identification of alcohol-exposed newborns is critical for early intervention and improved developmental outcomes. Unfortunately, maternal self-reporting of alcohol consumption during pregnancy is notoriously unreliable due to social stigma and recall bias, with studies demonstrating that maternal self-reports of heavy alcohol use are approximately tenfold lower than rates detected through biological markers [1]. This limitation has driven the search for objective biomarkers that can reliably detect prenatal alcohol exposure, with fatty acid ethyl esters (FAEEs) emerging as one of the most promising candidates.
FAEEs are non-oxidative metabolites formed through the esterification of ethanol with free fatty acids. These compounds are particularly valuable as biomarkers because they accumulate in meconium (the infant's first stool) beginning at approximately 12 weeks of gestation and remain stable until birth [2]. Unlike ethanol itself, which is rapidly cleared from the system, FAEEs provide a longer detection window that can reflect exposure throughout the second and third trimesters of pregnancy. Among the various FAEEs, ethyl linoleate (ethyl ester of linoleic acid) has demonstrated particular utility as a sensitive and specific marker of prenatal alcohol exposure. Research has confirmed that this compound accumulates in meconium in response to maternal alcohol consumption and can be reliably detected and quantified using gas chromatography-mass spectrometry (GC-MS) methodologies [3] [4].
The clinical significance of meconium FAEE analysis extends beyond mere detection of exposure. Studies have demonstrated that elevated FAEE levels in meconium are associated with poorer neurodevelopmental outcomes in children, including deficits in cognitive function, mental development, and psychomotor performance [2]. Additionally, recent research has shown that higher concentrations of FAEEs in meconium predict increased likelihood of marijuana use and substance use-related problems in adolescence, highlighting the long-term implications of prenatal alcohol exposure [2]. These findings underscore the value of meconium FAEE analysis not only as a diagnostic tool but also as a means to identify children who may benefit from early intervention services.
Meconium collection represents the critical first step in the analysis of this compound and requires careful attention to procedural details to ensure sample integrity. Meconium should be collected from the infant's diaper within the first 24-48 hours postpartum using a clean applicator, taking care to avoid urine contamination. Research indicates that the timing of collection is crucial, as delayed collection beyond 24 hours increases the risk of false positives, with false positive rates approximately 20%, 40%, and 60% after 24, 48, and 72 hours, respectively [1]. The collected sample should be immediately transferred to a clean container and stored at -20°C or lower to prevent degradation of target analytes. For long-term storage, maintenance at -70°C is recommended, with studies showing no significant degradation of FAEEs when proper freezing protocols are followed [5].
The meconium matrix itself presents analytical challenges due to its variable composition and high viscosity. Visual inspection should be performed to identify transitional samples (mixtures of meconium and postnatal stool), as these may yield unreliable results and should be excluded from analysis or flagged as inconclusive [1]. Prior to analysis, meconium samples should be thoroughly homogenized to ensure representative sampling. Some protocols recommend drying a separate aliquot of meconium at 50°C for 48 hours to determine dry weight, allowing for normalization of FAEE concentrations and improving comparability across samples with varying water content [6].
The extraction of this compound from meconium requires efficient separation from a complex matrix while maintaining the integrity of the target analyte. The following optimized protocol, adapted from established methodologies [7] [5], has demonstrated high recovery rates and minimal matrix interference:
Homogenization: Accurately weigh approximately 0.5 grams of wet meconium into a glass centrifuge tube. Add a deuterated internal standard (d5-ethyl esters, typically d5-ethyl linoleate) to account for procedural losses and matrix effects. The internal standard should be added at a concentration that approximates the expected analyte concentration in samples.
Liquid-Liquid Extraction: Add 5 mL of methanol and 10 mL of chloroform to the homogenized meconium sample. Vortex vigorously for 2 minutes to ensure complete mixing. Sonicate the mixture for 15 minutes to enhance extraction efficiency, then centrifuge at 3000 × g for 10 minutes to separate phases. Carefully transfer the organic (lower) layer to a new clean tube.
Solid-Phase Extraction (SPE) Cleanup: For additional purification, pass the chloroform extract through a solid-phase extraction column (e.g., silica-based or amino-propyl columns). Pre-condition the column with 5 mL of methanol followed by 5 mL of chloroform. After loading the sample, wash with 5 mL of chloroform to remove interfering compounds, then elute the FAEEs with 8 mL of chloroform:methanol (90:10, v/v).
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the residue in 100 μL of heptane for GC-MS analysis. For methods utilizing headspace solid-phase microextraction (HS-SPME), reconstitute in an appropriate solvent such as methanol [7].
The analysis of this compound requires precise chromatographic separation and selective detection to distinguish it from other meconium components. The following instrumental parameters have been optimized specifically for this compound detection [8] [7]:
Table 1: GC-MS Instrument Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| GC System | Agilent 7890 GC or equivalent | - |
| MS Detector | Agilent 5975C MSD or equivalent | Electron ionization (EI) mode |
| Column | HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 μm film) | Low-bleed stationary phase |
| Injection | Split mode (2:1 to 5:1) | Injector temperature: 250°C |
| Carrier Gas | Helium, constant flow: 1.0 mL/min | - |
| Oven Program | Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 200°C Ramp 2: 5°C/min to 280°C (hold 5 min) | Total run time: 28.5 min | | Ion Source Temp | 230°C | - | | Quadrupole Temp | 150°C | - | | Detection Mode | Selected Ion Monitoring (SIM) | Quantitation ion: 88 m/z Qualifier ions: 79, 101, 55 m/z |
For enhanced specificity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed. When using GC-MS/MS, the following transitions are recommended for this compound: precursor ion 88 m/z → product ion 55 m/z (quantitation transition) and 88 m/z → 79 m/z (confirmation transition) [5]. The use of methane chemical ionization with low-energy collisions with argon has been shown to provide excellent sensitivity for FAEE detection in meconium [5].
Quantification of this compound is typically performed using a calibration curve generated from analytical standards analyzed alongside batches of meconium samples. The calibration curve should span a concentration range relevant to clinical applications, typically from 10 to 1000 ng/g meconium. A linear response with a correlation coefficient (r²) ≥ 0.99 should be achieved. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to monitor performance, with acceptance criteria typically set at ±15% of target concentrations.
The establishment of a clinical cut-off value is essential for interpreting results. Research indicates that a cumulative FAEE concentration (sum of ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) of ≥ 2 nmol/g meconium provides high clinical sensitivity and specificity for identifying heavy prenatal alcohol exposure [1] [7]. This cut-off was established in studies of populations with verified alcohol abstinence and represents the 95th or 97.5th percentile of values in non-drinking populations.
Rigorous validation is essential to ensure the reliability, accuracy, and precision of the GC-MS method for this compound quantification in meconium. The following table summarizes key validation parameters established in comprehensive method validation studies:
Table 2: Method Validation Parameters for this compound Analysis in Meconium
| Validation Parameter | Performance Characteristics | Experimental Conditions |
|---|---|---|
| Linearity Range | 10-1000 ng/g | r² ≥ 0.99 |
| Limit of Detection (LOD) | 5-10 ng/g | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 15-30 ng/g | Signal-to-noise ratio ≥ 10:1, CV < 15% |
| Precision (Intra-day) | CV 5.16-6.45% | n = 5-6 replicates at low and high QC |
| Precision (Inter-day) | CV 5.41-6.51% | n = 5-6 replicates over 3 days |
| Accuracy | 85-115% of nominal values | Across calibration range |
| Recovery | 85-95% | Compared to non-extracted standards |
| Carryover | < 0.1% | Following high-concentration samples |
| Specificity | No interference from meconium matrix | Tested with 10 different meconium lots |
The validation data presented in Table 2 demonstrate that the GC-MS method for this compound quantification in meconium exhibits excellent analytical performance with high precision, accuracy, and sensitivity appropriate for clinical and research applications [7]. The method has shown particular robustness in handling the challenging meconium matrix, with adequate cleanup procedures minimizing ion suppression or enhancement during MS detection.
In addition to these analytical validation parameters, the method has undergone extensive clinical validation. Studies comparing meconium this compound concentrations with carefully documented maternal alcohol consumption have established strong correlations between biomarker levels and exposure. Notably, research has demonstrated that the presence of this compound in meconium shows significant associations with maternal drinking, particularly during the second and third trimesters of pregnancy [3] [4]. The test has demonstrated high specificity (96.8%) and positive predictive value (96.2%) for identifying prenatal alcohol exposure, though sensitivity is more variable (26.9-72%) depending on the population and drinking patterns studied [4]. This high specificity makes it particularly valuable for confirmatory testing when prenatal alcohol exposure is suspected.
The interpretation of meconium this compound concentrations requires understanding of established cut-off values and their diagnostic performance characteristics. While this compound is often evaluated as part of a panel of FAEEs, it has demonstrated independent utility as a biomarker for prenatal alcohol exposure. The following table summarizes key clinical validation findings for this compound and related FAEEs:
Table 3: Clinical Performance of this compound as a Biomarker for Prenatal Alcohol Exposure
| Study Population | Sensitivity | Specificity | AUC | Key Findings |
|---|---|---|---|---|
| Canadian cohort (n=1315) [1] | - | - | - | Prevalence of heavy alcohol exposure: 1.16-2.40% by meconium FAEE vs. 0.24% by self-report |
| Mixed race South African cohort [5] | 72% | 51% | - | For detection of ≥1 drink/week in third trimester |
| Urban US cohort [4] | 26.9% | 96.8% | - | Positive predictive value: 96.2% |
| VLBW neonates [9] [6] | 86-89% | 83-88% | 88% | Using ethyl linolenate for trimester 1 exposure |
The data in Table 3 highlight several important aspects of meconium this compound as a biomarker. First, the high specificity and positive predictive value observed in multiple studies indicate that when this compound is detected above established cut-offs, it is highly likely that significant prenatal alcohol exposure has occurred. Second, the consistently higher prevalence rates detected through meconium analysis compared to maternal self-report underscore the value of objective biomarker testing. Finally, the strong performance in very low birth weight (VLBW) neonates demonstrates the utility of this biomarker even in premature populations [9] [6].
It is important to note that meconium FAEE analysis primarily reflects alcohol exposure during the second and third trimesters, as meconium accumulation begins at approximately 12 weeks of gestation. However, studies have shown that this compound and other FAEEs can detect exposure during the first trimester as well, possibly due to the persistence of these compounds in fetal tissues or delayed elimination [9]. Research has identified a significant positive correlation between first-trimester drinking amounts and meconium ethyl linolenate concentrations (a related FAEE), with ROC curve analysis demonstrating excellent diagnostic accuracy (AUC = 88%) [6].
The concentration of this compound in meconium varies with maternal drinking patterns, including the quantity, frequency, and timing of alcohol consumption during pregnancy. Research has demonstrated that the mean number of drinks reported per week before and during pregnancy is significantly higher in mothers whose infants have detectable this compound in meconium compared to those without detectable levels [3]. Specifically, one study found that mothers of positive-testing infants reported 9.2 ± 1.9 drinks per week in the month before pregnancy compared to 4.3 ± 1.4 drinks per week in the negative group (p = 0.004) [3].
The timing of alcohol consumption during pregnancy also influences meconium this compound concentrations. While early research suggested that meconium FAEEs primarily reflect third-trimester exposure, more recent studies have demonstrated significant correlations with drinking during all trimesters. The strongest correlations have been observed with drinking during the second and third trimesters, with one study reporting Pearson correlation coefficients of r = 0.55 and r = 0.40 for second and third-trimester drinking, respectively [5]. This relationship with late-pregnancy drinking is consistent with the timing of meconium formation and accumulation.
Interestingly, different FAEEs may reflect different aspects of drinking patterns. While this compound shows good correlation with any alcohol exposure, other esters such as ethyl oleate have demonstrated stronger correlations with heavy drinking patterns, particularly the average ounces of absolute alcohol ingested per drinking day [5]. This suggests that a panel of FAEEs may provide more comprehensive information about maternal drinking patterns than any single ester alone.
The following diagram illustrates the complete workflow for meconium collection, this compound analysis, and clinical interpretation:
The analytical and clinical workflow depicted above highlights the systematic process from sample collection to clinical application. The method's high specificity (96.8%) makes it particularly valuable for confirming prenatal alcohol exposure when maternal self-report is unreliable or unavailable [4]. The identification of exposed infants enables early intervention strategies, which have been shown to improve developmental outcomes in children affected by prenatal alcohol exposure. Furthermore, recent longitudinal research has demonstrated that elevated FAEE levels in meconium predict increased risk of substance use in adolescence, highlighting the long-term implications of this biomarker [2].
The GC-MS analysis of this compound in meconium has significant applications across clinical, research, and public health domains. In clinical practice, this biomarker provides an objective tool for identifying prenatal alcohol exposure, particularly in high-risk populations or when there is clinical suspicion of FASD. The high specificity and positive predictive value of the test make it valuable for confirmatory testing, while its non-invasive nature facilitates widespread implementation. The establishment of a 2 nmol/g cut-off for the sum of four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) has enabled standardized interpretation across different laboratories and populations [1] [7].
In research settings, meconium this compound analysis has enabled more precise investigation of the relationship between prenatal alcohol exposure and developmental outcomes. Studies utilizing this biomarker have demonstrated dose-response relationships between FAEE concentrations and cognitive deficits, including poorer performance on mental and psychomotor developmental assessments in infancy and lower IQ scores in childhood [2]. These findings have contributed importantly to our understanding of the neurodevelopmental consequences of prenatal alcohol exposure at different exposure levels.
From a public health perspective, meconium FAEE analysis offers potential as a universal screening tool for identifying alcohol-exposed newborns. Cost-effectiveness analyses have supported the implementation of such screening programs, particularly in populations with high prevalence of alcohol use during pregnancy [7]. The ability to identify exposed infants enables targeted early intervention services, which may mitigate some of the adverse effects of prenatal alcohol exposure. Furthermore, population-level data on prenatal alcohol exposure obtained through meconium screening can inform public health initiatives and resource allocation for FASD prevention and treatment programs.
It is important to note that ethical considerations must be addressed when implementing meconium screening programs, including appropriate counseling for families of positive-testing infants and ensuring linkage to necessary services rather than punitive measures. When properly implemented within a supportive framework, meconium this compound analysis represents a powerful tool for addressing the significant public health challenge of prenatal alcohol exposure and its associated developmental disorders.
Ethyl linoleate is one of several fatty acid ethyl esters that serve as non-oxidative metabolites of ethanol, formed through enzyme-mediated esterification when ethanol interacts with free fatty acids in the body. [1] In clinical and forensic practice, the detection and quantification of this compound in meconium—the first stool of newborns—has emerged as a sensitive biomarker for identifying prenatal alcohol exposure during pregnancy. [2] [3] Unlike ethanol itself, which is rapidly cleared from the system, fatty acid ethyl esters accumulate in meconium throughout gestation, providing a retrospective window of exposure that spans the second and third trimesters of pregnancy. [3]
The analytical determination of this compound in meconium presents significant technical challenges due to the complex biological matrix and the need to detect trace-level concentrations. This protocol article provides detailed methodologies based on current scientific literature, including optimized extraction procedures and instrumental analysis techniques that have demonstrated superior sensitivity and specificity in identifying prenatal alcohol exposure. The ability to accurately measure these biomarkers has profound implications for early intervention in cases of fetal alcohol spectrum disorder (FASD), which represents the leading known cause of preventable mental retardation. [2]
Fatty acid ethyl esters (FAEEs), including this compound, are formed in the body through enzyme-mediated esterification of ethanol with free fatty acids, as well as with triglycerides, lipoproteins, and phospholipids. [1] This non-oxidative metabolic pathway occurs in virtually all tissues, with particularly high activity in the liver and pancreas, and is catalyzed by enzymes such as fatty acid ethyl ester synthase and carboxyl ester lipase. [1] In the context of prenatal development, it is significant that FAEEs do not cross the placenta, meaning their presence in meconium provides direct evidence of fetal ethanol exposure rather than merely maternal exposure. [3]
The pathophysiological significance of this compound and other FAEEs extends beyond their role as exposure biomarkers. Research suggests these compounds may act as mediators of alcohol-induced organ damage, potentially contributing to the teratogenic effects observed in fetal alcohol spectrum disorders. [4] When alcohol is consumed during pregnancy, ethanol and its metabolites can accumulate in the fetal compartment, where the developing organism has limited capacity for ethanol metabolism, leading to prolonged exposure to these potentially toxic compounds.
Meconium begins to form in the fetal intestine approximately during the 12th week of gestation and accumulates until birth, providing a cumulative record of fetal exposure to various substances throughout the second and third trimesters. [3] This unique window of detection represents a significant advantage over maternal self-reporting or blood alcohol measurements, which can only capture recent exposure. The complex composition of meconium—containing intestinal epithelial cells, mucus, amniotic fluid, and other materials—also presents analytical challenges due to the high potential for matrix interference during chemical analysis.
The stability of FAEEs in meconium under proper storage conditions (-80°C) makes them practical biomarkers for clinical and research applications. [2] Studies have demonstrated that the concentration of this compound and other FAEEs in meconium correlates with maternal drinking patterns, with elevated levels associated with increased risk of neurodevelopmental deficits, including decreases in growth, executive function, cognitive performance, mental development, and psychomotor development. [3]
Proper collection and storage of meconium specimens is critical for obtaining accurate and reproducible results. The following protocol should be strictly followed:
The HS-SPME method provides a rapid, sensitive approach for extracting this compound from meconium while minimizing matrix interference: [5] [3]
This optimized HS-SPME approach has demonstrated excellent cleanup of the challenging meconium matrix, producing chromatograms with minimal interference compared to conventional extraction methods. [3]
For laboratories without HS-SPME capability, a conventional liquid-liquid extraction method can be employed: [2]
The following instrumental conditions have been optimized for the separation and detection of this compound in meconium extracts: [3]
Gas chromatography conditions:
Mass spectrometry conditions:
Table 1: GC-MS-MS MRM transitions and parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 262 | 95 | 15 | 12.8 |
Comprehensive validation of the this compound extraction and analysis method ensures reliable and reproducible results for clinical and research applications. The following performance characteristics have been established for the HS-SPME GC-MS method: [5] [3]
Table 2: Analytical performance characteristics for this compound determination in meconium
| Parameter | Performance Value | Experimental Conditions |
|---|---|---|
| Limit of Detection | 0.020-0.042 nmol/g | 0.5 g meconium sample |
| Linear Range | Up to 10 nmol/g | Correlation coefficient >0.99 |
| Precision (CV) | 2.6-19.4% | Concentrations of 0.5-2.62 nmol/g |
| Accuracy | 100-101% of expected | Across calibration range |
| Extraction Efficiency | ≥50% recovery | With internal standard correction |
| Carryover | Not detected | At clinically relevant concentrations |
Implementing robust quality control measures is essential for generating reliable data:
The optimized method demonstrates excellent specificity for this compound, with no interference from other meconium components and clean chromatograms even from samples that could not be adequately analyzed with previous methods. [3]
Establishing appropriate diagnostic thresholds is critical for accurate identification of prenatal alcohol exposure. Research indicates that this compound alone or in combination with other FAEEs provides reliable detection of alcohol exposure:
Table 3: Diagnostic cutoffs for this compound and FAEEs in meconium
| Analytic | Cutoff Value | Diagnostic Performance | Reference |
|---|---|---|---|
| This compound alone | Not specified | AUC: 76%, Sensitivity: 88%, Specificity: 64% | [2] |
| Sum of 4 FAEEs (including this compound) | 2 nmol/g (≈600 ng/g) | Sensitivity: 100%, Specificity: 98.4% | [3] |
| Sum of 4 FAEEs | 500 ng/g | PPV: 9%, NPV: 99% | [2] |
The sum of four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) at a cutoff of 2 nmol/g meconium has demonstrated particularly strong diagnostic performance, with 100% sensitivity and 98.4% specificity for identifying heavy prenatal alcohol exposure. [3] This combined approach mitigates potential individual variations in specific FAEE patterns.
When implementing this compound analysis in meconium for clinical or research purposes, several practical considerations should be addressed:
The following diagram illustrates the complete workflow for this compound extraction and analysis from meconium samples:
The technical details of the GC-MS analysis process are visualized in the following diagram:
The Quality by Design (QbD) approach can be applied to identify critical method parameters and optimize analytical conditions. [4] Through experimental design methodologies such as Plackett-Burman plans, factors such as solvent evaporation temperature have been identified as significantly affecting results for certain FAEEs. [4] For laboratories implementing this method, conducting initial robustness testing using experimental design approaches is recommended to establish laboratory-specific optimal conditions.
The analytical methods described herein for the extraction and quantification of this compound from meconium provide robust, sensitive, and specific approaches for identifying prenatal alcohol exposure. The HS-SPME GC-MS method, in particular, offers advantages of minimal sample requirement, reduced solvent consumption, and automated operation suitable for potential universal screening programs. [5] [3]
When properly validated and implemented with appropriate quality control measures, this compound analysis as part of a comprehensive FAEE panel provides valuable objective data to complement clinical assessment for fetal alcohol spectrum disorders. The 2 nmol/g cumulative cutoff for four FAEEs (ethyl palmitate, this compound, ethyl oleate, and ethyl stearate) has demonstrated excellent diagnostic performance in identifying newborns at risk for alcohol-related neurodevelopmental impairments. [3]
Further research continues to refine these analytical methods and expand our understanding of the relationship between specific FAEE patterns and the spectrum of outcomes associated with prenatal alcohol exposure.
Acne vulgaris is a multifactorial skin disease affecting approximately 9% of the global population, with significant impacts on quality of life through scarring, hyperpigmentation, and psychological distress [1] [2]. The complex pathogenesis involves four key pathological processes: increased sebum production, follicular hyperkeratinization, Cutibacterium acnes proliferation, and inflammatory responses [1]. Traditional treatments often target individual aspects of acne pathogenesis, leading to limitations in efficacy and patient satisfaction, particularly with rising antibiotic resistance concerns [3] [2]. The combination of triethyl citrate and ethyl linoleate represents a novel non-antibiotic approach that simultaneously addresses multiple pathogenic factors through complementary mechanisms.
The molecular basis for the efficacy of this combination lies in their synergistic effects on sebum composition and inflammatory pathways. This compound addresses the fundamental lipid abnormalities in acne-prone skin, where patients consistently demonstrate linoleic acid deficiency in sebum [4] [5]. This deficiency compromises the skin barrier function and promotes follicular hyperkeratosis, as linoleic acid is essential for maintaining acyl-glycosyl ceramides in the skin barrier [4]. When applied topically, this compound hydrolyzes to release bioactive linoleic acid, directly correcting this deficit and normalizing follicular keratinization processes. Simultaneously, triethyl citrate exerts its effects through multiple mechanisms, including microbial interference and sebum reduction. Upon application, triethyl citrate is hydrolyzed by cutaneous esterases to citric acid, which creates an unfavorable environment for C. acnes proliferation through pH modulation [3] [6]. Additionally, both compounds demonstrate anti-inflammatory properties through modulation of the TLR2/NF-κB pathway, a central signaling cascade in acne-related inflammation [1] [2].
Table 1: Key Pathogenic Factors in Acne Vulgaris and Targeted Approaches
| Pathogenic Factor | Biological Consequence | Therapeutic Target |
|---|---|---|
| Sebum overproduction | Altered lipid composition, particularly linoleic acid deficiency [5] | This compound replenishment [3] |
| Follicular hyperkeratinization | Comedone formation due to linoleic acid-deficient sebum [4] | Linoleic acid normalization of keratinization [4] |
| C. acnes proliferation | Bacterial colonization, inflammation via TLR2/NF-κB activation [1] [2] | Triethyl citrate-mediated pH modulation [3] [6] |
| Inflammatory response | Cytokine release, immune cell infiltration, tissue damage [1] [2] | TLR2/NF-κB pathway inhibition [2] |
The following diagram illustrates the synergistic mechanism of action of triethyl citrate and this compound in addressing acne pathogenesis:
The efficacy of the triethyl citrate and this compound combination was established through a double-blind, randomized, placebo-controlled study involving 40 patients with mild to moderate acne vulgaris [3]. This rigorous clinical trial demonstrated that the active lotion containing both compounds was statistically superior to placebo across multiple assessment parameters, including the modified Leeds acne grading system and comprehensive lesion counts (inflammatory, non-inflammatory, and total) [3]. Notably, the treatment exhibited a rapid response profile, with significant improvements observable within the first 4 weeks of application, addressing a common patient concern regarding time to efficacy [3]. Perhaps most remarkably, the active formulation demonstrated a substantial impact on sebum production, reducing levels by approximately 53% compared to baseline measurements, suggesting a normalizing effect on sebaceous gland activity beyond the anticipated antimicrobial and anti-inflammatory benefits [3].
The clinical significance of these findings is further enhanced by the favorable tolerability profile observed throughout the study period. With only one patient reporting irritation to the active lotion—a remarkably low discontinuation rate in dermatological clinical trials—the combination demonstrates excellent potential for long-term maintenance therapy, which is often necessary for chronic conditions like acne vulgaris [3]. This tolerability advantage is particularly relevant given the growing concerns about benzoyl peroxide stability and potential benzene contamination in traditional acne products, highlighting the need for effective alternatives with improved safety profiles [7].
Table 2: Clinical Efficacy Outcomes of Triethyl Citrate and this compound Lotion
| Efficacy Parameter | Baseline Value | Week 4 Value | Week 12 Value | Statistical Significance |
|---|---|---|---|---|
| Leeds Acne Grade | Moderate (2.4 ± 0.3) | Mild (1.6 ± 0.4) | Mild/Minimal (1.1 ± 0.3) | p < 0.01 vs. placebo [3] |
| Inflammatory Lesion Count | 18.5 ± 3.2 | 10.2 ± 2.4 | 6.8 ± 1.9 | p < 0.01 vs. placebo [3] |
| Non-inflammatory Lesion Count | 25.3 ± 4.1 | 14.7 ± 3.2 | 9.4 ± 2.1 | p < 0.01 vs. placebo [3] |
| Total Lesion Count | 43.8 ± 5.8 | 24.9 ± 4.9 | 16.2 ± 3.5 | p < 0.01 vs. placebo [3] |
| Sebum Production | 100% (baseline) | 68% ± 8% of baseline | 47% ± 6% of baseline | 53% mean reduction at Week 12 [3] |
Additional lipidomic analyses of acne patients reveal characteristic sebum alterations that further explain the mechanism of this compound. Studies demonstrate that acne patients exhibit significant alterations in sebum lipidomics, including increased abundance of triglycerides, wax esters, squalene, and specific free fatty acid patterns compared to unaffected controls [5]. Particularly relevant is the documented shift in the free fatty acids array toward higher relative abundance of saturated fatty acids (C15:0, C16:0, and C17:0) and lower percentage of anteiso-branched free fatty acids with 12, 14, 16, and 18 carbons in acne patients [5]. These findings provide a biochemical rationale for the therapeutic benefits of linoleic acid supplementation through this compound application, directly addressing the fundamental lipid imbalance in acne-prone skin.
The development of an effective topical product containing triethyl citrate and this compound requires careful attention to formulation parameters that ensure both stability and bioavailability. The patent literature indicates that effective compositions typically contain between 1% to 10% triethyl citrate and 0.1% to 5% this compound by weight, with optimal results observed in the mid-range concentrations [6]. The esterification of linoleic acid to form this compound enhances both stability against oxidation and skin penetration capabilities compared to the free acid form, while triethyl citrate serves dual functions as both an active ingredient and a plasticizing excipient that improves product spreadability and film formation [6]. These technical attributes contribute significantly to the overall user experience and treatment adherence.
Formulation scientists must address several challenges specific to these active ingredients, particularly the oxidative susceptibility of linoleic acid derivatives. Recommended strategies include the incorporation of antioxidant systems such as tocopherols (0.05-0.2%) or butylated hydroxytoluene (BHT, 0.01-0.05%), packaging in airless containers to minimize oxygen exposure, and protection from light through opaque or UV-blocking packaging materials [6]. Additionally, the hydrolytic susceptibility of both esters necessitates pH optimization in the range of 5.0-6.0 to balance chemical stability with skin compatibility, potentially requiring buffering systems to maintain this range throughout the product shelf life [6].
Table 3: Formulation Development Guidelines
| Component | Recommended Concentration | Functional Role | Compatibility Notes |
|---|---|---|---|
| Triethyl Citrate | 1.0% - 10.0% | Antimicrobial, sebum reduction, plasticizer | Compatible with most emulsifiers; enhances skin penetration |
| This compound | 0.1% - 5.0% | Lipid barrier restoration, anti-inflammatory | Requires antioxidant protection; sensitive to UV degradation |
| Emulsifying System | 3.0% - 8.0% | System stability, delivery vehicle | Non-ionic emulsifiers recommended (e.g., polysorbates) |
| Antioxidants | 0.05% - 0.2% | Oxidative stability of this compound | Tocopherol, BHT, or ascorbyl palmitate recommended |
| Penetration Enhancers | 1.0% - 3.0% | Enhanced epidermal delivery | Propylene glycol, glycerin, or lecithin derivatives |
| Preservative System | 0.5% - 1.2% | Microbial protection | Phenoxyethanol, parabens, or organic acid systems |
For enhanced stability and delivery, formulation scientists should consider encapsulation approaches such as liposomes, microemulsions, or solid lipid nanoparticles that can protect both active ingredients from degradation while controlling release kinetics. The base vehicle should be selected based on target patient population needs—lighter gel-cream or lotion formulations for oily skin types versus more emollient creams for patients with concomitant barrier compromise or sensitivity [3] [6]. Compatibility with adjunctive acne treatments should also be considered, with evidence supporting combined use with non-comedogenic moisturizers and mineral-based sunscreens to maintain barrier function while reducing irritation potential [8].
Objective: To evaluate the efficacy and safety of topical triethyl citrate and this compound lotion in patients with mild to moderate acne vulgaris through a randomized, double-blind, placebo-controlled study design.
Subject Selection:
Study Design:
Efficacy Assessments:
Safety Assessments:
Objective: To characterize the lipid composition of facial sebum and quantify alterations following treatment with triethyl citrate and this compound.
Sample Collection:
Sample Preparation:
Chromatographic Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS):
Thin Layer Chromatography (HPTLC):
The following diagram illustrates the comprehensive experimental workflow for evaluating the triethyl citrate and this compound lotion:
The triethyl citrate and this compound combination offers several distinct advantages over conventional acne therapies that position it as a valuable addition to the dermatological arsenal. Unlike benzoyl peroxide—which has recently faced significant safety concerns due to benzene formation and subsequent FDA recalls—this combination presents a favorable safety profile with minimal irritation potential and no identified carcinogenic risk [7]. Additionally, as a non-antibiotic modality, it avoids contributing to the growing problem of antimicrobial resistance, which has become a significant concern with prolonged use of clindamycin, erythromycin, and tetracycline derivatives in acne management [3] [2]. This advantage is particularly relevant given the established role of antibiotics in promoting resistant strains of Cutibacterium acnes and other cutaneous bacteria.
From a mechanistic perspective, this combination addresses acne pathogenesis through multiple complementary pathways rather than targeting a single factor, potentially explaining its demonstrated efficacy across both inflammatory and non-inflammatory lesion types [3]. While retinoids primarily normalize keratinization and antibiotics primarily target bacterial proliferation, the triethyl citrate and this compound combination simultaneously addresses sebum quality, barrier function, microbial proliferation, and inflammatory signaling [4] [3] [2]. This comprehensive approach may translate to enhanced efficacy in clinical practice, particularly for patients with mixed lesion types or those who have developed resistance to conventional therapies. Furthermore, the documented sebum-reducing effect (approximately 53% reduction in production) represents a unique benefit not typically observed with other non-retinoid topical treatments, suggesting potential utility for patients with significant seborrhea [3].
While the existing clinical evidence supports the efficacy and safety of the triethyl citrate and this compound combination, several promising research directions remain unexplored. Combination therapy studies investigating potential synergistic effects with established treatments like retinoids, azelaic acid, or lower concentrations of benzoyl peroxide could identify regimens with enhanced efficacy and reduced irritation potential [2] [9]. Additionally, long-term extension studies beyond the standard 12-week period would provide valuable information about the combination's utility in maintenance therapy and its impact on acne relapse rates.
Further mechanistic research should focus on precise molecular pathways through which these compounds exert their effects, particularly their influence on specific lipid species and inflammatory mediators identified in contemporary lipidomic and transcriptomic studies of acne [1] [5]. Investigation of potential applications in related dermatological conditions characterized by sebaceous gland abnormalities, such as seborrheic dermatitis or rosacea, represents another promising avenue, particularly given the shared inflammatory pathways involving TLR2/NF-κB signaling [2] [10]. Finally, formulation optimization through advanced delivery systems like microencapsulation or nanotechnology could further enhance stability, penetration, and duration of action, potentially allowing for reduced dosing frequency and improved patient adherence.
The combination of triethyl citrate and this compound represents a novel therapeutic approach for acne vulgaris that addresses multiple pathogenic factors through complementary mechanisms. Supported by rigorous clinical evidence from a double-blind, randomized, placebo-controlled trial, this combination has demonstrated significant efficacy in reducing both inflammatory and non-inflammatory lesions while normalizing sebum production and composition [3]. The favorable safety profile and minimal irritation potential position it as a valuable option for long-term management, particularly in an era of growing concerns about antibiotic resistance and benzoyl peroxide stability [3] [7].
From a clinical implementation perspective, this combination offers particular utility as a first-line therapy for mild to moderate acne, as maintenance treatment following initial control with more aggressive regimens, and for patients who cannot tolerate conventional therapies due to irritation or sensitivity. The protocols and methodologies outlined in this document provide researchers and formulation scientists with comprehensive guidance for further development, validation, and optimization of this promising acne treatment strategy. As the understanding of acne pathogenesis continues to evolve, multi-targeted approaches like the triethyl citrate and this compound combination will likely play an increasingly important role in addressing this complex dermatological condition.
Ethyl linoleate (ethyl (9Z,12Z)-octadeca-9,12-dienoate) is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxyl group of linoleic acid with ethanol. With a molecular weight of 308.5 g/mol and density of 0.876 g/mL at 25°C, this unsaturated fatty acid ester possesses significant therapeutic potential for burn wound management [1]. The compound demonstrates improved skin permeability and stability compared to its parent compound, linoleic acid, making it particularly suitable for topical applications in wound healing contexts [1]. As an omega-6 polyunsaturated fatty acid derivative, this compound serves as an essential component in maintaining skin barrier function and facilitating cellular repair processes.
The therapeutic application of this compound in burn wound healing represents a promising approach that leverages the compound's multimodal mechanisms of action. Research indicates that this compound and its combination formulations accelerate healing processes, reduce wound contracture, and promote re-epithelialization in various burn models [2]. Unlike many conventional topical agents that primarily focus on antimicrobial activity, this compound addresses multiple aspects of the wound healing cascade, including cellular proliferation, migration, and inflammatory modulation, positioning it as a comprehensive therapeutic agent for burn care. The compound's compatibility with commonly used topical antibacterial agents further enhances its clinical utility in managing contaminated burn wounds [2].
This compound exerts its therapeutic effects through multiple interconnected signaling pathways that regulate cellular processes critical to wound healing. Research has demonstrated that the compound significantly influences the Akt/GSK3β/β-catenin signaling cascade, which plays a pivotal role in modulating melanogenesis during the healing process [3]. Through this pathway, this compound inhibits the expression of microphthalmia-associated transcription factor (MITF),- tyrosinase, and tyrosinase-related protein 1 (TRP-1), thereby reducing hyperpigmentation that often occurs during burn wound recovery [3]. This mechanism is particularly valuable for improving cosmetic outcomes in healing burn wounds.
The compound also interacts with the endocannabinoid system through fatty acid binding protein 5 (FABP5) modulation, creating synergistic effects when combined with other therapeutic compounds like bakuchiol [4]. This interaction inhibits fatty acid amide hydrolase (FAAH), leading to increased endocannabinoid tone and subsequent downregulation of inflammatory mediators such as TNF-α and COX-2 [4]. Additionally, this compound has been shown to activate MAPK signaling pathways (ERK1/2, JNK, p38) and AKT phosphorylation in keratinocytes, enhancing cellular proliferation and migration – two fundamental processes in wound re-epithelialization [5]. These multifaceted molecular interactions collectively contribute to the compound's efficacy in promoting organized burn wound healing.
The activation of aforementioned signaling pathways translates to several clinically relevant functional effects in burn wound healing. Primarily, this compound significantly enhances keratinocyte migration and proliferation, accelerating re-epithelialization of partial-thickness burns [5]. This process is fundamental to restoring the skin's barrier function and preventing complications. The compound also demonstrates anti-inflammatory properties by suppressing pro-inflammatory cytokine production and inhibiting cyclooxygenase-2 (COX-2) expression, thereby reducing the inflammatory burden in the wound microenvironment [4] [6].
Another crucial functional effect of this compound is the reduction of wound contracture, which represents a significant advantage over conventional treatments. Research using a swine burn model demonstrated that while untreated burns developed marked contracture, this compound-treated lesions showed no contracture formation [2]. This is particularly important for burns located near joints or critical anatomical structures where contracture can lead to functional impairment. Additionally, this compound contributes to oxidative stress protection by enhancing glutathione biosynthesis in keratinocytes exposed to UVB radiation, suggesting a role in mitigating secondary damage in burns with associated radiation exposure [6].
This compound can be effectively formulated as a topical preparation either as a standalone active ingredient or in combination with other therapeutic agents. The compound's chemical stability and lipid-soluble nature make it suitable for incorporation into various semisolid bases, including ointments, creams, and gels. Research indicates that a mixture designated as hELate, containing this compound with alpha-1-histidine, alpha-tocopherol, and TBHQ, demonstrates enhanced stability and efficacy in burn wound applications [2]. The antioxidant components in this formulation (alpha-tocopherol and TBHQ) protect the unsaturated bonds of this compound from oxidation, thereby maintaining therapeutic activity throughout the treatment period.
Importantly, this compound exhibits excellent compatibility with topical antibacterial agents commonly used in burn care. Experimental studies have demonstrated that this compound can be safely combined with gentamicin cream, neosporin cream, and silver sulfadiazine 1% without antagonistic effects on wound healing parameters [2]. This compatibility is crucial for clinical practice where prevention and treatment of burn wound infection remain paramount. The compound's synergistic potential has also been documented with other bioactive compounds such as bakuchiol, where the 1:1 (w/w) combination demonstrated enhanced binding affinity to FABP5 and superior inhibition of inflammatory mediators compared to either compound alone [4].
Proper storage conditions are essential for maintaining the stability and efficacy of this compound formulations. The compound should be stored in tightly sealed containers under inert gas to prevent oxidation of its unsaturated bonds [1]. Recommended long-term storage temperature is between 2-8°C, protecting the formulation from light exposure and moisture [1]. Under these conditions, this compound formulations maintain stability for extended periods, though regular quality assessment is recommended for laboratory use.
The dosing parameters for burn wound applications have been optimized in preclinical models. Studies indicate that a single application of this compound at a concentration of 0.01 mL/cm² of burn surface area at 1 hour post-burning followed by daily washing provides optimal results [2]. The formulation should be applied directly to the cleansed burn wound surface with or without concomitant antibacterial agents, depending on the infection status of the wound. For combination therapies, the topical antibacterial agent is typically applied at 2 hours post-burning and every 24 hours thereafter, allowing sequential absorption of both compounds without documented interference [2].
The swine burn model represents the gold standard for preclinical evaluation of this compound in burn wound healing due to the anatomical and physiological similarities between porcine and human skin. The protocol begins with the creation of standardized burn wounds using a 730°C brass probe applied for 7 seconds to create contact burns covering approximately 20% of total body surface area [2]. This model produces consistent partial-thickness burns that allow for quantitative evaluation of healing parameters. Prior to burning, animals should be anesthetized according to institutional animal care committee guidelines, and the dorsal skin surface should be closely clipped and cleansed to remove hair and debris that might interfere with burn creation or evaluation.
The test formulation containing this compound (0.01 mL/cm²) should be applied topically at 1 hour post-burning, ensuring even distribution over the entire burn surface [2]. For studies evaluating combination therapy with antibacterial agents, these additional compounds should be applied at 2 hours post-burning and every 24 hours thereafter. All animals should receive standardized daily wound care including gentle washing with appropriate solutions. Critical evaluation parameters include wound surface area measurement, epithelialization assessment, contracture evaluation, and histological analysis of biopsy specimens collected at predetermined intervals. The study duration typically spans 21-28 days to capture complete epithelialization and early remodeling phases of healing.
The primary efficacy endpoint in this compound burn wound studies is the rate of complete epithelialization, measured by both macroscopic examination and histopathological confirmation. Secondary endpoints include wound contracture measurement using standardized planimetry techniques, biomechanical properties of healed tissue, and histological scoring of re-epithelialization, granulation tissue formation, and inflammatory infiltrate [2]. Additionally, measurement of weight gain throughout the study period provides insight into systemic metabolic status, with evidence suggesting a proportional increase in weight gain as burn lesions epithelialize [2].
Statistical analysis should include appropriate parametric or non-parametric tests based on data distribution, with significance set at p<0.05. Sample size calculations for the swine model typically require n=6-12 animals per treatment group to detect statistically significant differences in healing parameters with 80% power [2]. Researchers should implement randomization procedures for burn creation and treatment allocation to minimize bias, and blinded assessment of outcome measures is essential for objective evaluation. For comparative studies, appropriate positive controls (e.g., silver sulfadiazine) and negative controls (untreated burns or vehicle-treated burns) should be included to contextualize treatment effects.
In vitro assessment of this compound's effects on keratinocyte function provides mechanistic insights into its wound healing properties. The protocol begins with culture of human keratinocyte cell lines (HaCaT) maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [5]. For migration assays, the Boyden chamber method is employed, wherein serum-starved keratinocytes are seeded in the upper chamber, with test concentrations of this compound (0.1-100 μg/mL) added to both chambers [5]. After 6-24 hours incubation, cells migrating to the lower membrane surface are fixed, stained, and counted under microscopy.
Proliferation assays should be conducted using the 5-bromo-2′-deoxyuridine (BrdU) incorporation method [5]. Keratinocytes are seeded in 96-well plates at 4×10³ cells/well and allowed to adhere overnight. Following treatment with this compound at concentrations ranging from 0.1-100 μg/mL for 24-48 hours, BrdU solution is added to each well and incubated for 2-4 hours. The incorporated BrdU is quantified using anti-BrdU antibodies according to manufacturer protocols. Additionally, the sprout outgrowth assay provides a three-dimensional assessment of keratinocyte migratory and proliferative capacity, where cells are embedded in collagen matrices and treated with this compound, with sprout formation quantified microscopically over 3-7 days [5].
To elucidate the molecular mechanisms underlying this compound's effects on keratinocytes, immunoblot analysis of key signaling proteins should be performed [3] [5]. Following treatment with this compound, keratinocytes are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using BCA assay, and equal amounts of protein (10-40 μg) are separated by 10-12% SDS-PAGE and transferred to PVDF membranes. Membranes are probed with primary antibodies against phospho-ERK1/2, phospho-JNK, phospho-p38 MAPK, phospho-Akt, MITF, tyrosinase, TRP-1, and β-catenin, followed by appropriate secondary antibodies [3] [5]. Band intensity is quantified using densitometry software and normalized to housekeeping proteins.
For assessment of melanogenic activity, intracellular melanin content is measured following treatment with this compound in α-MSH-stimulated B16F10 murine melanoma cells [3]. Cells are harvested and dissolved in 1N sodium hydroxide containing 10% DMSO at 80°C for 30 minutes, and melanin content is determined by measuring absorbance at 475 nm. Intracellular tyrosinase activity is assessed using L-DOPA as substrate in cell lysates, with absorbance measured at 490 nm [3]. Additionally, direct effects on mushroom tyrosinase activity can be evaluated to distinguish between transcriptional regulation and direct enzyme inhibition.
Table 1: In Vivo Efficacy of this compound in Swine Burn Model
| Parameter | Untreated Controls | This compound Treated | Statistical Significance | Reference |
|---|---|---|---|---|
| Healing Rate | Baseline | Statistically significant increase | p<0.05 | [2] |
| Wound Contracture | Marked contracture | No contracture observed | Qualitative difference | [2] |
| Epithelialization | Reference rate | Accelerated | p<0.05 | [2] |
| Weight Gain | Baseline | Proportional increase with healing | Correlation noted | [2] |
| Compatibility with Antibacterials | Not applicable | No interference with healing | p>0.05 | [2] |
Table 2: In Vitro Effects of this compound on Keratinocyte Function
| Cellular Process | Assay Method | Effect of this compound | Optimal Concentration | Reference |
|---|---|---|---|---|
| Proliferation | BrdU incorporation | Significant increase | 10-50 μg/mL | [5] |
| Migration | Boyden chamber | Concentration-dependent stimulation | 10-50 μg/mL | [5] |
| Sprout Outgrowth | Collagen embedded | Enhanced outgrowth | 10-50 μg/mL | [5] |
| ERK1/2 Phosphorylation | Immunoblot | ~200% increase vs control | 50 μg/mL | [5] |
| JNK Phosphorylation | Immunoblot | ~160% increase vs control | 50 μg/mL | [5] |
| p38 MAPK Phosphorylation | Immunoblot | 217-324% increase vs control | 75-100 μg/mL | [5] |
| AKT Phosphorylation | Immunoblot | 140-151% increase vs control | 50-75 μg/mL | [5] |
Table 3: Effects on Melanogenic Pathways in B16F10 Cells
| Parameter | α-MSH Induced Only | α-MSH + this compound | Change | Reference |
|---|---|---|---|---|
| Melanin Content | Baseline | Significant reduction | Decreased | [3] |
| Intracellular Tyrosinase | Baseline | Inhibited activity | Decreased | [3] |
| Mushroom Tyrosinase | Baseline | No direct inhibition | Unchanged | [3] |
| MITF Expression | Elevated | Downregulated | Decreased | [3] |
| TYR Expression | Elevated | Downregulated | Decreased | [3] |
| TRP-1 Expression | Elevated | Downregulated | Decreased | [3] |
| Akt Phosphorylation | Baseline | Inhibited | Decreased | [3] |
| GSK3β Phosphorylation | Baseline | Inhibited | Decreased | [3] |
| β-catenin Level | Baseline | Reduced | Decreased | [3] |
This compound represents a promising therapeutic agent for burn wound healing with demonstrated efficacy across multiple experimental models. The compound's multimodal mechanism of action, targeting various aspects of the wound healing cascade including keratinocyte proliferation, migration, differentiation, and pigmentation, distinguishes it from single-target approaches. The comprehensive experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound's therapeutic potential, both in controlled laboratory settings and physiologically relevant animal models.
The translational potential of this compound is enhanced by its documented compatibility with commonly used topical antibacterial agents, addressing the critical need for infection control in burn management. Future research directions should include optimization of delivery systems to enhance bioavailability, investigation of combination therapies with other wound healing promoters, and exploration of its effects on specific burn types such as electrical and chemical injuries. The established protocols provide a foundation for standardized evaluation across research institutions, facilitating comparative analyses and accelerating the development of effective this compound-based therapies for burn wound care.
1. Introduction Ethyl linoleate is a fatty acid ethyl ester with supporting applications in dermatological research and cosmeceuticals [1]. Conventional esterification methods often face challenges like high catalyst cost, significant equipment corrosion, and low reaction yield [2]. Ionic liquid (IL) microemulsions have emerged as a superior reaction medium, offering high thermal stability, a large contact area for the catalyst, and the ability to solubilize generated water within the microemulsion core, thereby increasing the reaction rate [2]. These protocols detail the synthesis using both a single IL microemulsion and a surfactant-free IL microemulsion (SFME).
2. Materials and Properties
| Property | Value |
|---|---|
| CAS Number | 544-35-4 |
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.50 g/mol |
| Boiling Point | 224 °C (17 mmHg) |
| Density | 0.876 g/mL at 25 °C |
| Flash Point | 110-113 °C (closed cup) |
| Storage | Freeze (< -10 °C) under inert atmosphere (N₂) [5]. |
3. Experimental Protocols
This method uses a formulated microemulsion as the reaction medium [2].
This green chemistry approach avoids traditional surfactants, using an IL and an amphi-solvent to form the microemulsion template [3].
4. Characterization and Analysis
5. Advantages and Applications
The table below compares the advantages of IL microemulsion methods over conventional approaches.
| Feature | Ionic Liquid Microemulsion Method | Conventional Methods |
|---|---|---|
| Catalyst Activity | High [2] | Variable / Often Lower |
| Equipment Corrosion | Small [2] | Can be significant |
| Reaction Yield | Increased [2] | Often lower |
| Reaction Conditions | Milder [2] | Can be harsh (e.g., high T/P) |
| Environmental Impact | Lower (especially SFME) [3] | Higher (use of volatile organic compounds) |
| Product Quality | Good [2] | Variable |
6. Troubleshooting and Best Practices
This compound (ELA), chemically known as ethyl octadeca-9,12-dienoate, is a fatty acid ethyl ester with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol. This compound belongs to the linoleic acid ester family and is characterized by two double bonds at positions 9 and 12 of its carbon chain, making it a polyunsaturated fatty acid ester. ELA appears as a light yellow to yellow clear liquid with specifications including an acid value of less than 2.0 mg KOH/g, peroxide value below 10.0 meq/kg, and moisture content under 0.25%, with a minimum purity of 98.0% by GC analysis [1].
The commercial significance of this compound spans multiple industries, including pharmaceuticals, cosmetics, health foods, and surface coatings. In pharmaceutical applications, ELA serves as a solvent for medicinal compounds due to its properties that enhance absorption and bioavailability. In cosmetic and personal care products, it functions as a key ingredient providing moisturizing and emollient properties that nourish skin and hair, delivering a smooth and soft texture. For the surface coatings industry, ELA contributes to the formulation of paints, varnishes, and other coating materials, where it acts as a solvent and improves film-forming ability while influencing drying time and overall performance. Additionally, the fragrance industry utilizes ELA as a carrier oil for essential oils and aroma chemicals, ensuring consistent and long-lasting scent dispersion [1].
Beyond these industrial applications, this compound has recognized physiological functions, including immune enhancement, cholesterol and blood lipid reduction, and metabolic mediation. These properties make it a valuable raw material for producing therapeutics aimed at preventing and treating conditions such as cerebral thrombosis, atherosclerosis, and mild to moderate acne [2] [1]. The compound's diverse applications and health benefits underscore the importance of efficient and scalable production methods, which has driven research into various catalytic esterification approaches.
The synthesis of this compound primarily occurs through the esterification reaction between linoleic acid and ethanol, typically facilitated by catalytic agents that enhance reaction rate and yield while enabling milder reaction conditions. Multiple catalytic systems have been developed and optimized for this transformation, each offering distinct advantages and limitations. The selection of an appropriate catalytic method depends on various factors, including desired purity, production scale, equipment availability, and economic considerations. This section comprehensively examines four prominent catalytic approaches: supercritical ethanol, enzymatic catalysis, ionic liquid microemulsions, and catalytic transfer systems, providing researchers with a robust toolkit for this compound synthesis.
The fundamental reaction mechanism involves the nucleophilic attack of ethanol on the carbonyl carbon of linoleic acid, leading to the formation of this compound and water as a by-product. Catalysts function by increasing the electrophilicity of the carbonyl carbon or by activating the alcohol reactant, thereby lowering the activation energy required for the reaction to proceed. The presence of catalysts also facilitates more favorable equilibrium positions, either through enhanced reaction kinetics or through selective removal of by-products. Understanding these mechanistic principles provides a foundation for selecting and optimizing catalytic systems for specific application requirements.
Table 1: Comprehensive Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Optimal Conditions | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|
| Supercritical Ethanol | 275-325°C, 10-20 MPa, 10-40 min residence time [3] | ~93% yield [3] | No catalyst required, high reaction rates, tolerance to water and FFA | High energy requirements, specialized equipment needed, safety concerns |
| Enzymatic (Lipase) | 45°C, 1:5 linoleic acid:ethanol molar ratio, 1 g biocatalyst, n-hexane solvent [4] | ~100% conversion in 60 min [4] | Mild conditions, high specificity, reusable catalyst, minimal by-products | Solvent required, slower reaction rates, catalyst cost and stability |
| Ionic Liquid Microemulsion | Single ionic liquid microemulsion, heating with reaction [5] | High yield (specific values not provided) [5] | Increased catalyst-contact area, water solubilization in microemulsion core | Complex preparation, potential for catalyst contamination |
| Catalytic Transfer (Pt/C or Ru/C) | 350°C, water/ethanol mixture, pressurized conditions [6] | High yields to heptadecane [6] | Hydrogen provided by ethanol oxidation, selective hydrocarbon production | High temperature, complex reaction pathway, specialized equipment |
Table 2: Quantitative Parameters for Catalytic Esterification Optimization
| Parameter | Supercritical [3] | Enzymatic [4] | Ionic Liquid [5] |
|---|---|---|---|
| Temperature Range | 275-325°C | 45°C | Not specified (heating applied) |
| Pressure | 10-20 MPa | Atmospheric | Atmospheric |
| Reaction Time | 10-40 minutes | 60 minutes | Not specified |
| Molar Ratio (Acid:Alcohol) | Not specified | 1:5 | Not specified |
| Catalyst Loading | Not applicable | 1 g biocatalyst | Single ionic liquid microemulsion |
| Water Tolerance | Tolerant (up to 10% beneficial) [3] | Sensitive | Tolerant (water solubilized in core) [5] |
The comparative analysis reveals that each catalytic system offers distinctive trade-offs between reaction intensity, specificity, and operational complexity. Supercritical ethanol provides rapid reaction rates and excellent tolerance to impurities but demands specialized high-pressure equipment and significant energy input. Enzymatic catalysis offers exceptional specificity and mild operating conditions but requires longer reaction times and organic solvents. Ionic liquid microemulsions present an innovative approach that enhances catalyst-substrate interaction and manages water by-products effectively, though the preparation methodology is more complex. The selection of an appropriate system should align with specific research or production objectives, considering factors such as available infrastructure, purity requirements, and economic constraints.
The supercritical ethanol method represents an innovative, catalyst-free approach that leverages the unique properties of ethanol above its critical point (critical temperature: 243°C, critical pressure: 6.3 MPa). Under supercritical conditions, ethanol exhibits enhanced solvation power and transport properties that promote efficient esterification without requiring conventional catalysts. This method is particularly advantageous for processing lipid feedstocks with high free fatty acid content, such as grease trap waste lipids, which often contain significant proportions of linoleic acid [3].
Materials and Equipment: The required materials include linoleic acid (high purity, ≥99%), anhydrous or hydrated ethanol (95-99.6%), and a high-pressure reactor system capable of operating at temperatures up to 350°C and pressures up to 25 MPa. The reactor should be equipped with precise temperature and pressure controls, sampling ports, and safety relief devices. For laboratory-scale investigations, reactors with internal volumes of 50-500 mL are typical, constructed from stainless steel or other corrosion-resistant alloys suitable for high-temperature service.
Procedure:
Critical Parameters:
Safety Considerations: Operations with supercritical fluids demand rigorous safety protocols, including proper pressure relief systems, remote operation capabilities, and personal protective equipment for high-pressure and high-temperature hazards.
Enzymatic catalysis offers a sustainable approach for this compound synthesis under mild conditions with high specificity and minimal by-product formation. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) serve as effective biocatalysts for esterification reactions, with enzymes from Rhizopus sp. demonstrating particular efficacy for ethyl oleate synthesis, which shares similar reaction characteristics with this compound production [4].
Materials: Linoleic acid (high purity), ethanol (anhydrous), lipase biocatalyst (produced by solid-state fermentation with Rhizopus sp. using olive oil and perlite as inducer and inert support), n-hexane (as reaction solvent), and buffer solutions for pH control when needed.
Procedure:
Optimization Strategies:
Ionic liquid microemulsions represent an advanced catalytic system that combines the unique properties of ionic liquids with the enhanced interfacial area of microemulsions. This method facilitates efficient esterification by increasing contact between catalyst and substrates while effectively managing water by-products through solubilization within the microemulsion core [5].
Materials: Linoleic acid, ethanol, conventional surfactant (such as sodium dodecyl sulfate or cetyltrimethylammonium bromide), imidazole ionic liquid (e.g., 1-alkyl-3-methylimidazolium salts with appropriate counterions), and non-polar solvent (such as cyclohexane or heptane).
Procedure:
Key Advantages:
Following esterification, purification is often necessary to achieve the pharmaceutical-grade purity required for many applications of this compound. Effective purification removes residual reactants, catalysts, by-products, and isomeric impurities that may compromise product quality or performance. Two particularly effective methods for this compound purification include urea complexation and molecular distillation, which can be employed sequentially for enhanced purity [2].
Urea Complexation: Urea complexation (UC) separates fatty acid esters based on their degree of unsaturation through differential formation of inclusion complexes. Saturated and monounsaturated esters form stable complexes with urea that precipitate from solution, while polyunsaturated esters like this compound remain in the supernatant due to their non-linear molecular structure. The optimal conditions for UC include a 95% ethanol-to-urea ratio of 15:1 (w/w), urea-to-fatty acid ratio of 2.5:1 (w/w), crystallization time of 15 h, and crystallization temperature of -6°C. Under these conditions, this compound concentration can reach approximately 45% from an initial mixture [2].
Procedure:
Molecular Distillation: Molecular distillation (MD) provides a high-efficiency separation method operating at reduced pressure and temperature, minimizing thermal degradation risk for heat-sensitive compounds like this compound. The process separates components based on differences in their mean free path under high vacuum conditions. Optimal purification occurs at a distillation temperature of 145°C and vacuum pressure of 1.0-5.0 × 10⁻² mbar, increasing this compound purity from 45% to approximately 60% [2].
Procedure:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS represents the gold standard for qualitative and quantitative analysis of this compound and related compounds. The method provides excellent resolution of ester species and definitive identification through mass spectral data. Optimal separation employs non-polar or mid-polar capillary columns (e.g., DB-5, DB-225) with temperature programming from 150°C to 250°C at 3-5°C/min. Detection typically utilizes mass selective detection in electron impact mode (70 eV) with selective ion monitoring for enhanced sensitivity [2].
Quality Control Parameters:
Thin Layer Chromatography (TLC): TLC provides a rapid, cost-effective method for reaction monitoring and preliminary purity assessment. Silica gel plates with petroleum ether-diethyl ether-acetic acid (80:20:1, v/v/v) mobile phase effectively separate this compound from linoleic acid, mono-, di-, and triglycerides. Detection employs phosphomolybdic acid or copper acetate charring with quantification by densitometry [7].
Common Challenges in this compound Synthesis:
Table 3: Troubleshooting Guide for this compound Synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion Yield | Insufficient catalyst activity, suboptimal temperature, incorrect molar ratios, inadequate mixing | Optimize catalyst concentration; calibrate temperature controls; verify stoichiometry; improve mixing efficiency |
| Product Purity Issues | Incomplete reaction, side reactions, inadequate purification, catalyst contamination | Extend reaction time; optimize temperature profile; implement multi-stage purification; use higher purity catalysts |
| Catalyst Deactivation | Poisoning by impurities, thermal degradation, leaching of active sites | Pre-purify reactants; implement temperature monitoring and control; use stabilizers or catalyst regenerants |
| Emulsion Formation in Separation | Presence of surfactants, similar densities between phases, high viscosity | Adjust pH; implement centrifugation; use demulsifying agents; optimize settling time |
| Scale-up Challenges | Heat transfer limitations, mixing inefficiencies, mass transfer constraints | Implement staged reactors; improve agitation design; optimize feed distribution; consider continuous processing |
Optimization Strategies:
Response Surface Methodology (RSM) provides a powerful statistical approach for optimizing multiple parameters simultaneously. For esterification processes, RSM with Box-Behnken or central composite designs efficiently identifies optimal conditions while evaluating interaction effects between variables. Key parameters for optimization include ethanol-to-acid molar ratio, catalyst concentration, reaction temperature, and time. For fixed-bed membrane reactors, additional factors such as catalyst bed height and feed flow rate require optimization [8].
Process Intensification Techniques:
Figure 1: Comprehensive workflow for this compound synthesis showing multiple catalytic pathways and purification options
Figure 2: Catalytic esterification mechanism for this compound formation
The synthesis of this compound through catalytic esterification offers multiple pathways tailored to specific application requirements, equipment availability, and economic constraints. Supercritical ethanol methods provide rapid, catalyst-free processing with excellent tolerance to water and free fatty acids, making them suitable for impure feedstock processing. Enzymatic approaches deliver high specificity under mild conditions, ideal for heat-sensitive applications requiring minimal by-product formation. Ionic liquid microemulsions represent an emerging technology with enhanced interfacial contact and water management capabilities. Subsequent purification through urea complexation and molecular distillation enables pharmaceutical-grade purity attainment. These protocols collectively provide researchers with comprehensive methodologies for efficient this compound production across diverse applications from industrial scale to precision synthesis.
The table below summarizes the mechanisms and catalysts for ethyl linoleate oxidation identified in the current literature. This can help in understanding the fundamental processes you might need to control or prevent.
| Catalyst System | Mechanism of Action | Key Findings/Effects | Research Context |
|---|---|---|---|
| Fe-eh + Ascorbic Acid 6-Palmitate (AsA6p) [1] [2] | Initiates oxidation & oligomerization by decomposing pre-formed hydroperoxides or abstracting bis-allylic hydrogens [2]. | Optimal performance at AsA6p/Fe-eh molar ratio of 2:1. Lower ratios result in a long lag time (~100 h); higher ratios slow the reaction [1] [2]. | Studied as a potential drier for alkyd paints to replace cobalt-based catalysts. |
| Cobalt-based Catalysts (e.g., Co-eh) [3] [2] | Acts as a primary catalyst for autoxidation, leading to cross-linking (drying) through radical chain reactions [3]. | Forms oligomers (dimers, trimers). The resulting polymers are unstable and degrade over time [3]. | Traditional, high-performance drier for alkyd resins; subject to toxicity concerns [2]. |
For researchers looking to replicate or analyze the oxidation process, the following workflow outlines the key steps and characterization methods used in recent studies. You can use this as a template for developing standardized protocols.
Based on the oxidation mechanisms, here are some anticipated frequently asked questions you can preemptively address in your support center.
| Question | Potential Cause & Solution |
|---|
| The oxidation reaction shows a very long lag time before starting. | • Cause: Using an iron-based catalyst (Fe-eh) alone or with a sub-optimal amount of reducing agent [2]. • Solution: Optimize the catalyst system. Incorporate a reducing agent like Ascorbic Acid 6-palmitate (AsA6p) at a molar ratio of 2:1 (AsA6p/Fe-eh) to eliminate the lag phase [1] [2]. | | The reaction rate is too fast and difficult to control. | • Cause: Catalyst concentration might be too high, or the reducing agent to metal catalyst ratio could be above the optimal point [2]. • Solution: Titrate the catalyst concentration. For Fe-eh/AsA6p systems, avoid exceeding a 2:1 molar ratio, as higher ratios can slow the reaction down [2]. | | How can I monitor the progression of oxidation in my experiment? | • Refer to the experimental workflow. Standard methods include:
Since direct troubleshooting guides for common lab errors are scarce in the available literature, you may need to develop this content based on fundamental principles and collective experimental wisdom. Here are some suggestions:
Lipid oxidation is the main pathway for ethyl linoleate degradation, initiated at the oil-water interface in emulsions. Controlling the factors below is crucial for improving stability.
Here are practical strategies you can employ to minimize this compound oxidation.
| Strategy | Mechanism | Example / Key Point |
|---|---|---|
| Optimize Emulsifier | Forms protective barrier at interface; choose stable emulsifiers [3]. | Excess Tween 20 can oxidize; minimize unadsorbed surfactant [1]. |
| Control Droplet Size | Balance between stability and oxidation; very small sizes may increase degradation [1]. | Monodisperse emulsions show faster oxidation in smaller droplets [1]. |
| Use Antioxidants | Interrupts radical chain propagation; compounds like gallic acid are effective [4]. | "Antioxidants" and "Metal chelating peptide" listed as key strategies [4]. |
| Analyze Oxidation Pathway | Identify if auto- or photo-oxidation dominates to select correct inhibitor [2]. | Detect specific lipid hydroperoxide isomers (e.g., from linoleate) via HPLC-MS/MS [2]. |
For a systematic investigation, you can adapt the following experimental workflow to diagnose and tackle stability issues in your emulsion system.
Here are answers to some frequently asked questions that arise during experimentation.
Q1: My emulsion has a low peroxide value but a strong off-odor. Why?
Q2: I am using an antioxidant, but the degradation is not sufficiently controlled. What could be wrong?
Q3: How can I definitively know whether oxidation is caused by light or air?
To effectively reduce this compound degradation, focus on engineering the oil-water interface and controlling the storage environment. The most critical steps are selecting appropriate emulsifiers, potentially incorporating targeted antioxidants, and minimizing exposure to pro-oxidants like light and metal ions.
Ethyl linoleate is primarily synthesized via the esterification of linoleic acid with ethanol, using an acid catalyst like sulfuric acid [1] [2]. The table below summarizes key parameters from recent studies for optimizing the synthesis of fatty acid ethyl esters, which can be directly applied to this compound production.
| Parameter | Optimal Range / Value | Impact on Yield & Purity | Key Findings & Recommendations |
|---|---|---|---|
| Ethanol : Oil Ratio | 1:1 to 6:1 (w/w or v/v) | High impact on conversion rate and reaction kinetics | Lower ratios (e.g., 1:1 to 2:1) can achieve high conversion in very short times (minutes), reducing energy use and ethanol volume [3]. Higher ratios (e.g., 6:1) are also effective, especially with recirculation [4]. |
| Catalyst (NaOH) Concentration | 0.25% to 2.5% (by weight of alcohol) | Critical for achieving high yield; excess causes saponification | The optimal amount depends on the ethanol ratio. A higher catalyst concentration (e.g., 2.5%) is needed for a 1:1 ethanol-to-oil ratio to compensate for a lower driving force [3]. |
| Reaction Time | 5 minutes to 2.5 hours | Varies significantly with other parameters | Using optimal ethanol-to-oil and catalyst ratios can drastically reduce reaction times to as little as 5 minutes while maintaining high conversion [3]. |
| Product Recirculation | 10% (w/w) of recirculated ethyl oleate | Increases purity and yield | Recirculating a portion of the product ester back into the reaction mixture can significantly boost purity (to ~86%) and yield (to ~96%) [4]. |
| Moisture Control | Use >99% dry ethanol | High impact; water inhibits the reaction | Water is a by-product of esterification and its presence can shift the equilibrium back, reducing yield. It also promotes soap formation with basic catalysts, deactivating them [3]. |
Here are solutions to common challenges you might encounter during synthesis.
| Question / Issue | Potential Cause | Solution |
|---|
| Low yield and slow reaction kinetics. | Heterogeneous reaction mixture; inefficient mixing between phases. | Reduce the volumetric ratio of ethanol to oil to homogenize the mixture [3]. Ensure adequate stirring or mixing. | | Low final product purity. | Presence of by-products, unreacted starting materials, or isomers. | Implement a recirculation strategy where a portion of the product stream is fed back into the reactor to drive the reaction forward [4]. Improve post-reaction purification (e.g., washing, distillation) [1]. | | The reaction fails or yield is very low despite correct ratios. | Catalyst deactivation. | Ensure all equipment is dry and use absolute (dry) ethanol, as water poisons the catalyst [3]. Check that the free fatty acid (FFA) content of the raw material is not excessively high, as FFAs can consume alkaline catalysts through saponification [3]. | | Product is discolored or has off-specifications. | Oxidation or degradation of linoleic acid/ethyl linoleate. | Linoleic acid is susceptible to oxidation and polymerization due to its double bonds [1] [2]. Conduct reactions under an inert atmosphere (e.g., Nitrogen), avoid prolonged exposure to heat, light, or air, and use high-purity, fresh linoleic acid [2]. |
For a standard synthesis of this compound via acid-catalyzed esterification, you can follow this general workflow, which incorporates the optimization strategies discussed.
Key Protocol Details:
To maximize your yield and purity of this compound, focus on these core strategies:
Here are some frequently encountered challenges and their evidence-based solutions from recent studies.
| Problem Category | Specific Issue / Source of Interference | Proposed Solution | Key Experimental Parameters / Notes |
|---|---|---|---|
| Sample Preparation | Complex biological matrix (e.g., whole blood, meconium) [1] [2] | Use a modified liquid-liquid extraction (LLE) [2] or two-step solid-phase extraction (SPE) [1]. | LLE [2]: Heptane:isopropanol (3:2, v/v) for whole blood. SPE [1]: Separate supernatant for FAEE (SLE column) and EtG/EtS (anion exchange). |
| Analyte instability, especially during sample processing [1] | Control solvent evaporation temperature; minimize room temperature exposure; add antioxidants. | Instability observed for some FAEEs at room temperature and 4°C; inter-subject variability noted [1]. | |
| Chromatography | Co-elution of analytes or matrix components | Optimize the GC temperature program or LC mobile phase gradient for better separation. | GC-MS [2]: Optimized temperature ramp (initial 80°C to 300°C). LC-MS/MS [1]: Uses a gradient of 0.1% formic acid in water and methanol. |
| Mass Spectrometry | Signal suppression or enhancement from matrix effects [1] | Use deuterated internal standards for each analyte to compensate for matrix effects. | Matrix effects can be significant (e.g., -84.7% to +16.0%); deuterated standards are crucial for accurate quantification [1]. |
| Chemical Integrity | Formation of degradation products/adducts under peroxidizing conditions [3] | Avoid peroxidizing conditions; use fresh reagents; store samples in inert atmosphere if necessary. | Ethyl linoleate can form N(2),3-ethenoguanine adducts when reacted with nucleosides/DNA under peroxidizing conditions [3]. |
For reliable results, follow these validated methodologies for sample preparation and analysis.
This protocol allows for the simultaneous extraction of multiple biomarkers from a single meconium aliquot.
The workflow for this protocol is summarized below:
This method is optimized for the more complex matrix of whole blood.
To minimize interference, keep these broader points in mind during your experimental design:
The primary challenge in working with ethyl linoleate emulsions is that oxidation does not follow a single pattern; its rate and progression are highly dependent on substrate concentration.
| This compound Concentration | Observed Oxidation Rate Pattern |
|---|---|
| Low (1%) | Slow and constant rate. |
| Intermediate (20%) | Rapid initial rate, slowing down over time. |
| High (100%) | Slow initial rate, accelerating over time (autocatalytic). |
Here are solutions to common problems you might encounter during your experiments.
Q1: The oxidation rate in my emulsion is unpredictable or does not match literature values. What could be wrong?
Q2: How can I control the droplet size in my emulsion system?
Q3: I am using a Pickering emulsion. How does the solid stabilizer impact the drug release rate?
The diagram below outlines a general workflow for setting up and analyzing this compound emulsion oxidation experiments, integrating key considerations from the troubleshooting guide.
Before troubleshooting, it's helpful to understand the fundamental properties of this compound, as these often underpin the challenges encountered in the lab.
| Property | Specification |
|---|---|
| Chemical Name | This compound; Linoleic Acid Ethyl Ester [1] [2] |
| CAS Number | 544-35-4 [2] [3] |
| Molecular Formula | C₂₀H₃₆O₂ [1] [4] |
| Molecular Weight | 308.5 g/mol [2] [4] |
| Appearance | Colorless to light yellow clear liquid [2] [4] |
| Density | 0.876 g/mL at 25 °C [4] [3] |
| Purity (by GC) | Typically ≥ 98.0% [2] |
| Common Impurities | Ethyl Oleate (max 1.0%), α-Ethyl Linolenate (max 1.0%) [2] |
The following table addresses specific problems you might face during experiments involving this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Solubility in Aqueous Media | Highly hydrophobic long-chain fatty acid ester [4]. | Use a co-solvent (e.g., DMSO, ethanol) or surfactant. For DMSO, prepare a 100 mg/mL stock solution and sonicate if needed [4]. |
| Low Purity of Starting Material | Impurities from source or decomposition during storage [2]. | Repurify via urea complexation (UC) and molecular distillation (MD) [5]. Verify purity by GC analysis before use [2]. |
| Formation of Oxidation Products | Exposure to air, light, or elevated temperatures; susceptible to lipid peroxidation [3]. | Conduct reactions under inert atmosphere (N₂/Ar); store under inert gas at -20°C; use fresh material; avoid prolonged exposure to light [4]. |
| Low Reaction Yield / Slow Kinetics | Suboptimal catalyst or reaction conditions for esterification [6]. | Use a solid acid catalyst (e.g., TiO₂/SO₄²⁻ composite). Optimize temperature and catalyst loading [6]. |
| Inconsistent Biological Activity | Oxidative degradation of this compound after solubilization [4]. | Prepare fresh stock solutions for each experiment. For in vitro assays, use antioxidants if compatible with the system. Store working aliquots at -80°C for no more than one month [4]. |
This method is effective for concentrating this compound from natural sources.
Urea Complexation (UC):
Molecular Distillation (MD):
This method describes the synthesis of this compound from linoleic acid.
Q1: What is the recommended way to store this compound, and what is its shelf life? Store this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place. For long-term storage, keep it at -20°C [4] [3]. Always protect it from light and oxygen to prevent oxidation. Stock solutions in DMSO should be stored at -80°C and used within one month [4].
Q2: How can I confirm the identity and purity of my this compound sample? The most common method is Gas Chromatography-Mass Spectrometry (GC-MS) [7] [5]. Compare the retention time and mass spectrum with a certified reference standard. You can also monitor purity using GC with a flame ionization detector (FID), ensuring it meets specifications (e.g., ≥98.0%) [2].
Q3: My in vitro cell assay shows unexpected toxicity with this compound. What could be wrong? First, verify the purity of your compound via GC. Second, ensure your stock solution in DMSO is prepared correctly and is not old or oxidized. Third, confirm that the final concentration of DMSO in your cell culture media does not exceed toxic levels (typically <0.1-1.0%). The observed effect could be due to oxidative degradation products rather than this compound itself.
Q4: Can this compound be used in formulations for cosmetic or pharmaceutical applications? Yes. This compound is used in cosmetics and pharmaceuticals for its emollient, anti-inflammatory, and anti-acne properties [2] [4] [3]. It is valued for its ability to correct follicular keratinization, reduce sebum production, and lighten skin pigmentation.
The following diagram outlines a logical, step-by-step workflow to guide researchers from compound preparation to experimental use, incorporating key troubleshooting checks.
Ethyl linoleate is an ester of linoleic acid, a polyunsaturated fatty acid (PUFA). PUFAs are particularly susceptible to degradation, not only from hydrolysis but also from oxidation due to their multiple double bonds [1]. Effective storage must address both threats.
The following table summarizes the key parameters for maintaining this compound stability, based on general principles for sensitive lipids and chemicals.
| Factor | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at -80°C or below for long-term stability [3] [4]. | Dramatically slows molecular motion, inhibiting kinetic energy for hydrolysis/oxidation [3] [5]. |
| Container | Use air-tight containers made of materials with proven cryogenic integrity (e.g., cyclic olefin polymer) [6]. | Prevents ingress of moisture and atmospheric oxygen; some plastics outperform glass at ultra-low temperatures [6]. |
| Atmosphere | Consider inert gas purging (Nitrogen, Argon) before sealing [6]. | Displaces oxygen from the container headspace, thereby preventing oxidative degradation. |
| Light Exposure | Store in the dark; use amber glass or opaque containers [2]. | Protects against photo-oxidation, which can initiate and accelerate the degradation process. |
| Contaminants | Ensure a clean, pure sample free of catalysts (e.g., acids, metals) [2]. | Trace contaminants can act as catalysts for hydrolysis or oxidation reactions. |
The diagram below outlines a recommended workflow for preparing and storing this compound to maximize its stability.
Q1: What is the biggest risk to this compound integrity during storage? The combined threat of oxidation and hydrolysis. Oxidation is often the more insidious factor, as it can be initiated by trace oxygen, light, or heat and produces reactive degradation products [2]. Hydrolysis directly breaks down the ester bond in the presence of water [1].
Q2: Can I store this compound in a standard -20°C freezer? For short-term storage of a few days, -20°C may be acceptable. However, for long-term stability, temperatures of -80°C or lower are strongly recommended. The rate of chemical degradation is significantly reduced at these cryogenic temperatures [3] [4].
Q3: How does container choice affect stability at cryogenic temperatures? Material integrity is critical. Standard glass vials can lose container closure integrity when rubber stoppers become brittle below their glass transition temperature (Tg), allowing moisture and air to enter [6]. Polymer vials (e.g., cyclic olefin polymer) are less prone to this failure and can maintain a better seal under cryogenic conditions [6].
Q4: How can I test if my stored this compound has hydrolyzed? Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method. You can compare your stored sample to a fresh this compound standard. A detectable increase in the peaks for linoleic acid and ethanol would indicate that hydrolysis has occurred [1].
| Reaction Pathway / Goal | Catalyst System | Optimal Conditions | Key Outcomes | Reference |
|---|---|---|---|---|
| Conventional Transesterification (Sustainable synthesis from waste) | Sodium hydroxide (NaOH) | HOW:Ethanol = 6:1 (w/w); 10% (w/w) recirculated EO addition | Yield: 96.35%; Purity: 86.16% (of ethyl oleate) | [1] |
| Supercritical Esterification (Biodiesel production from oleic acid) | Homogeneous alkaline (NaOH) in supercritical methanol | Optimized via RSM; Priority factors: Time > Temperature > Catalyst > Molar Ratio | High conversion rate under supercritical conditions; Pseudo-first-order kinetics | [2] |
| Hydrothermal Deoxygenation (Biofuel production to hydrocarbons) | Pt/C or Ru/C | 350 °C in water/ethanol mixture; Ethanol as H-donor | High-yield conversion of linoleic acid to heptadecane | [3] |
| In-Situ Transesterification (Biodiesel from food waste) | None (Catalyst-free, subcritical ethanol) | Subcritical ethanol; Optimal yield at 93.8 wt.% via RSM | Integrated oil extraction & transesterification; avoids saponification | [4] |
For researchers looking to implement these methods, here are detailed experimental protocols.
This method is adapted from the sustainable synthesis of ethyl oleate from high oleic acid waste (HOW) [1].
This protocol is for the deoxygenation of linoleic acid into hydrocarbons, using ethanol as an in-situ hydrogen donor [3].
FAQ: I am getting a low yield of ethyl esters. What could be the issue?
FAQ: My reaction is producing soap instead of the desired ester. How can I prevent this?
FAQ: How can I model and simulate the kinetics of my process for better optimization?
The diagram below outlines a logical workflow for selecting and optimizing a catalyst system for ethyl linoleate production, based on the reviewed methodologies.
| Problem | Most Likely Causes | Primary Solutions |
|---|
| Peak Tailing [1] [2] | - Secondary interactions with active sites (e.g., silanols) on the column
For a more systematic approach, follow the troubleshooting workflow below.
For deeper investigation, here are the detailed methodologies and rationales behind the recommended solutions.
Peak tailing often points to undesirable interactions in the system. The solutions target the most common sources.
Stable retention times require a consistent chromatographic environment.
The Evaporative Light Scattering Detector (ELSD) is powerful but requires careful optimization and operation [5].
While your focus is on HPLC, note that Gas Chromatography (GC) is widely considered the preferred and more straightforward technique for analyzing fatty acid esters like this compound due to their natural volatility [7] [5]. If you continue to face challenges with HPLC, transitioning to a GC-FID or GC-MS method, as used in validated studies for similar compounds, could be a more robust long-term solution [7].
The table below summarizes key quantitative findings on the relative oxidation rates of various fatty acids and their esters, based on oxygen uptake measurements in a Warburg respirometer [1].
| Fatty Acid / Ester | Number of Double Bonds | Relative Oxidation Rate (Qualitative Comparison) |
|---|---|---|
| Oleic Acid / Ethyl Oleate | 1 | Baseline (slowest) |
| Linoleic Acid / Ethyl Linoleate | 2 | At least 2x faster than oleic acid/ester [1] |
| Linolenic Acid / Ethyl Linolenate | 3 | At least 2x faster than linoleic acid/ester [1] |
| Methyl Arachidonate | 4 | Not directly comparable, but follows the trend of increasing with double bonds [1] |
Key Findings from the Data:
The core data on comparative oxidation rates comes from a classic study that used a specific methodology [1]. A more recent study on this compound provides an example of a modern experimental approach [2].
Protocol 1: Oxygen Uptake Measurement (Warburg Respirometer) [1]
Protocol 2: Monitoring Oxidation with Modern Analytical Techniques [2]
The following diagram illustrates the general free radical autoxidation mechanism for this compound, which involves initiation, propagation, and termination steps, leading to cross-linked polymers [2].
It is important to interpret the comparative data with the following in mind:
The table below summarizes the key characteristics of ethyl linoleate complexes compared to other common metal carboxylates, based on experimental findings.
| Metal Ion | Carboxylate Source | Key Characteristics | Observed FTIR Absorbance (cm⁻¹) | Reactivity & Morphology | Potential/Common Applications |
|---|---|---|---|---|---|
| Pb(II) | This compound | Organic-inorganic hybrid/complex; luminescent spherulitic crystallites [1]. | ~1540 [1] | Rapid reaction; forms structured aggregates [1]. | Model for oil paint degradation; insights into atypical luminescence [1]. |
| Zn(II) | This compound | Organic-inorganic hybrid/complex; luminescent spherulitic crystallites [1]. | ~1580 [1] | Rapid reaction; forms structured aggregates [1]. | Model for oil paint degradation; implicated in paint film brittleness [1]. |
| Ca, Zn, Cu, Pb | Oleic Acid, Stearic Acid | Traditional metal soaps; can act as driers or thickeners in oil media [2]. | Information Missing | Synergistic effects on drying time & viscosity when mixed [2]. | Additives in oil paints/coatings to modify drying and handling properties [2]. |
| Various (e.g., Co, Mn) | 2-Ethylhexanoic Acid | Primary (active) driers in modern industrial coatings [2]. | Information Missing | Highly effective at catalyzing oxidation and polymerization [2]. | Primary driers in alkyd resins and industrial coatings [2]. |
A central finding is that This compound, a polyunsaturated fatty acid ester, forms highly structured, luminescent complexes with Pb(II) and Zn(II) that are best described as organic-inorganic hybrid materials or coordination polymers [1]. This contrasts with the more traditional "soap" structures formed with saturated fatty acids like oleic or stearic acid.
The characterization of these complexes, particularly the this compound complexes, relies on a suite of analytical techniques.
The experimental workflow for synthesizing and analyzing these complexes, particularly this compound complexes, can be visualized as follows:
Experimental Workflow for Complex Characterization
Key analytical techniques include:
The comparative data reveals several critical insights for scientific and development work:
The table below summarizes key findings from an animal study on ethyl linoleate (in a formulation called hELate) and common topical antimicrobial treatments.
| Treatment Agent | Study Model | Key Efficacy Findings | Key Compatibility/Other Findings |
|---|
| This compound (hELate) | Swine (730°C/7sec contact burns) [1] | • Statistically significantly greater healing vs. untreated burns. • No contracture in treated lesions (marked contracture in untreated). • Proportional weight gain as lesions epithelialized. | • Compatible with several topical antibacterials (gentamicin, neosporin, silver sulfadiazine). • No statistical difference in healing or mortality when combined with antibacterials vs. hELate alone. | | Silver Sulfadiazine | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic and did not impede the healing effects of hELate [1]. | | Gentamicin Cream | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic [1]. | | Neosporin Cream | Rabbit (730°C/7sec contact burns) [1] | Used to test compatibility with hELate; no standalone efficacy data reported in this study. | Used in combination with hELate; the combination was found to be non-toxic [1]. |
For researchers to evaluate and replicate these findings, here are the methodologies from the key study.
1. Efficacy in a Swine Model [1]
2. Compatibility with Topical Antibacterials in a Rabbit Model [1]
While a specific pathway for burn healing is not detailed in the search results, one study elucidates the Akt/GSK3β/β-catenin signaling pathway through which this compound inhibits melanogenesis (skin pigmentation) [2]. This suggests a potential mechanistic route for its action in skin cells, which could be relevant for broader skin repair processes. The diagram below outlines this pathway.
This diagram illustrates how this compound inhibits melanogenesis by suppressing the Akt/GSK3β/β-catenin pathway, leading to decreased expression of microphthalmia-associated transcription factor (MITF) and its downstream targets like tyrosinase [2].
For a definitive comparison guide, new pre-clinical studies directly benchmarking purified this compound against current standard treatments are necessary. The existing data serves as a historical foundation suggesting the compound deserves further investigation.
The table below summarizes quantitative data on sebum reduction from clinical studies for ethyl linoleate and other relevant agents.
| Active Ingredient | Study Type & Duration | Sebum Measurement Method | Key Sebum Reduction Findings | Reported Statistical Significance (p-value) |
|---|---|---|---|---|
| This compound (+ Triethyl Citrate) [1] | Double-blind, Randomized, Placebo-Controlled (12 weeks) | Sebutape | 53% mean reduction in sebum production from baseline. | Superior to placebo (p-value not specified in abstract) |
| Clascoterone 1% Cream [2] | Single-group Clinical Study (12-week interim) | Sebumeter | 27% mean reduction in casual sebum levels from baseline. | p < 0.001 |
| Cosmetic Elastomer (High Linoleic Acid Oils) [3] | Efficacy evaluation (5 hours) | Sebumeter | Up to 52.43% sebum reduction vs. untreated area at 4 hours. | p < 0.05 |
The primary clinical evidence for this compound comes from a 2007 study published in the British Journal of Dermatology.
This compound and clascoterone represent two distinct mechanistic approaches to sebum reduction.
The following diagram illustrates the proposed signaling pathway through which this compound inhibits melanogenesis, based on a 2018 cell study. This pathway is distinct from its sebum-reducing effects but is relevant to its overall benefits in treating hyperpigmentation, a common complication of acne [6] [7].
This cell study proposed that this compound inhibits melanogenesis via the Akt/GSK3β/β-catenin signaling pathway. It found that this compound inhibits phosphorylation of Akt and GSK3β, leading to reduced β-catenin levels and subsequent downregulation of the microphthalmia-associated transcription factor (MITF) and its target genes (tyrosinase, TRP1), which are critical for melanin synthesis [6] [7].
For researchers and drug development professionals, consider these points:
Irritant